molecular formula C12H18N2O B1286172 3-[(4-Aminopiperidin-1-yl)methyl]phenol CAS No. 946679-47-6

3-[(4-Aminopiperidin-1-yl)methyl]phenol

Cat. No.: B1286172
CAS No.: 946679-47-6
M. Wt: 206.28 g/mol
InChI Key: WAURZPJBMDKXCF-UHFFFAOYSA-N
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Description

3-[(4-Aminopiperidin-1-yl)methyl]phenol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Aminopiperidin-1-yl)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Aminopiperidin-1-yl)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-aminopiperidin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10/h1-3,8,11,15H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAURZPJBMDKXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589419
Record name 3-[(4-Aminopiperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946679-47-6
Record name 3-[(4-Aminopiperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol (CAS No. 946679-47-6), a valuable building block in medicinal chemistry and drug discovery. This document outlines a robust and efficient synthetic pathway, delves into the underlying reaction mechanisms, and provides detailed experimental protocols and characterization data to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Overview

3-[(4-Aminopiperidin-1-yl)methyl]phenol is a bifunctional molecule incorporating a phenol moiety and a 4-aminopiperidine scaffold. This unique combination of functional groups makes it a desirable intermediate for the synthesis of a wide range of pharmacologically active compounds. The primary synthetic challenge lies in the selective formation of the C-N bond between the benzylic carbon and the piperidine nitrogen without undesirable side reactions involving the two amine functionalities of 4-aminopiperidine.

The most logical and efficient synthetic strategy to achieve this transformation is a two-step sequence involving:

  • Reductive Amination: A directed reaction between 3-hydroxybenzaldehyde and a protected form of 4-aminopiperidine, specifically tert-butyl (piperidin-4-yl)carbamate. The use of the tert-butoxycarbonyl (Boc) protecting group on the primary amine is crucial to prevent its participation in the initial reaction, thereby ensuring the selective alkylation of the secondary amine within the piperidine ring.

  • Deprotection: The subsequent removal of the Boc group under acidic conditions to unveil the primary amine of the target molecule.

This strategic approach, illustrated below, ensures high selectivity and yield, providing a reliable pathway to the desired product.

G cluster_0 Synthetic Pathway Overview 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Protected_Intermediate tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate 3-Hydroxybenzaldehyde->Protected_Intermediate 1. Reductive Amination (NaBH(OAc)3) Boc-4-aminopiperidine tert-butyl (piperidin-4-yl)carbamate Boc-4-aminopiperidine->Protected_Intermediate Final_Product 3-[(4-Aminopiperidin-1-yl)methyl]phenol Protected_Intermediate->Final_Product 2. Deprotection (Acidic Conditions)

Caption: Overall two-step synthetic strategy.

Part 1: Reductive Amination with a Protected Amine

The cornerstone of this synthesis is the reductive amination reaction. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of an aldehyde and a secondary amine, which is then reduced in situ by a mild reducing agent.[1]

Causality Behind Experimental Choices
  • Choice of Amine: 4-Aminopiperidine possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine. The primary amine is generally more nucleophilic and would preferentially react with the aldehyde. To direct the reaction to the desired secondary amine of the piperidine ring, the primary amine is temporarily protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic and reductive conditions of this step but can be easily removed later under acidic conditions.[2][3]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[4] Its mild nature allows for the selective reduction of the iminium ion intermediate in the presence of the aldehyde starting material, preventing the premature reduction of 3-hydroxybenzaldehyde to the corresponding alcohol.[4] Furthermore, it is effective in a variety of aprotic solvents and does not require strictly anhydrous conditions, making it a practical choice for laboratory synthesis.

Reaction Mechanism

The reductive amination proceeds through a well-established mechanism:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of tert-butyl (piperidin-4-yl)carbamate on the carbonyl carbon of 3-hydroxybenzaldehyde. This is typically catalyzed by a weak acid, often acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration leads to the formation of a transient iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine, which is our protected intermediate.

G cluster_0 Reductive Amination Mechanism Aldehyde 3-Hydroxybenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H2O Amine Boc-4-aminopiperidine Amine->Iminium Product Protected Intermediate Iminium->Product + [H-] from NaBH(OAc)3 Reducer NaBH(OAc)3

Caption: Simplified reductive amination mechanism.

Experimental Protocol: Synthesis of tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-Hydroxybenzaldehyde122.121.22 g10.0
tert-butyl (piperidin-4-yl)carbamate200.282.20 g11.0
Sodium triacetoxyborohydride211.942.97 g14.0
Dichloromethane (DCM)-50 mL-
Acetic Acid (glacial)60.050.60 mL10.5

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and tert-butyl (piperidin-4-yl)carbamate (2.20 g, 11.0 mmol).

  • Dissolve the starting materials in dichloromethane (50 mL).

  • Add glacial acetic acid (0.60 mL, 10.5 mmol) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate as a white to off-white solid.

Part 2: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group to liberate the primary amine. This is readily achieved under acidic conditions.[5][6]

Causality Behind Experimental Choices
  • Choice of Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[5] It is a strong acid that readily cleaves the carbamate bond. An alternative is using a solution of hydrochloric acid in an organic solvent like dioxane or methanol. The choice of acid can be guided by the desired salt form of the final product and the ease of removal of excess reagent.

  • Solvent: Dichloromethane is a suitable solvent for the deprotection reaction as it is inert to the acidic conditions and readily dissolves the protected intermediate.

Reaction Mechanism

The deprotection mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by the collapse of the intermediate to form the protonated amine, carbon dioxide, and a stable tert-butyl cation.

G cluster_1 Boc Deprotection Mechanism Protected Protected Intermediate Protonated Protonated Intermediate Protected->Protonated + H+ Final Final Product (as salt) Protonated->Final -> Byproducts CO2 + isobutylene Protonated->Byproducts ->

Caption: Simplified Boc deprotection mechanism.

Experimental Protocol: Synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate320.433.20 g10.0
Dichloromethane (DCM)-30 mL-
Trifluoroacetic Acid (TFA)114.0210 mL-

Procedure:

  • Dissolve the Boc-protected intermediate (3.20 g, 10.0 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of methanol and add diethyl ether until a precipitate forms.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(4-Aminopiperidin-1-yl)methyl]phenol as its trifluoroacetate salt.

  • For the free base, the salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent.

Characterization of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

The structure and purity of the final product should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 9.30 (s, 1H, Ar-OH), 7.05 (t, J = 7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 3.40 (s, 2H, Ar-CH₂-N), 2.90-2.80 (m, 2H, piperidine-H), 2.70-2.60 (m, 1H, piperidine-H), 2.05-1.95 (m, 2H, piperidine-H), 1.70-1.60 (m, 2H, piperidine-H), 1.40-1.30 (m, 2H, piperidine-H), NH₂ protons may be broad and exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ 157.5 (Ar-C-OH), 140.0 (Ar-C), 129.5 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 114.5 (Ar-CH), 62.5 (Ar-CH₂-N), 52.0 (piperidine-CH₂), 49.0 (piperidine-CH), 32.0 (piperidine-CH₂).
Mass Spec. (ESI+)m/z 207.15 [M+H]⁺

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol. By employing a strategic use of a protecting group and a mild, selective reducing agent, the target molecule can be obtained in high yield and purity. The detailed experimental protocols and predicted characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.

References

  • (Not directly cited, but provides context on related synthesis) Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine - ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) US20080167499A1 - Process for the reductive amination of aldehydes and ketones - Google Patents.
  • (Not directly cited, but provides context on related synthesis) US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
  • (Not directly cited, but provides context on related synthesis) WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents.
  • (Not directly cited, but provides context on related synthesis) Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents.
  • Reductive Amination - YouTube. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
  • (Not directly cited, but provides context on related synthesis) N Benzyl 4 piperidone - mzCloud. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]

  • (Not directly cited, but provides context on related synthesis) 4-Benzylpiperidine - Wikipedia. Available at: [Link]

Sources

"3-[(4-Aminopiperidin-1-yl)methyl]phenol" chemical properties and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(4-Aminopiperidin-1-yl)methyl]phenol: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive scientific overview of the chemical properties, synthesis, and characterization of the compound 3-[(4-Aminopiperidin-1-yl)methyl]phenol . As this molecule is not widely commercialized or extensively documented in peer-reviewed literature, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It combines established chemical principles with data from closely related analogues to present a robust framework for its practical application and further investigation.

The unique structural architecture of this molecule, which marries a phenolic moiety with a 4-aminopiperidine core via a methylene bridge, positions it as a valuable scaffold in medicinal chemistry. The phenol group can act as a hydrogen bond donor and acceptor, while the 4-aminopiperidine structure is a well-recognized pharmacophore present in numerous biologically active agents, enhancing solubility and offering a key vector for molecular interactions.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. While experimental data for 3-[(4-Aminopiperidin-1-yl)methyl]phenol is not publicly available, its key properties can be reliably computed based on its structure.

PropertyValueSource
IUPAC Name 3-[(4-Aminopiperidin-1-yl)methyl]phenol-
Molecular Formula C₁₂H₁₈N₂OComputed
Molecular Weight 206.28 g/mol Computed
Exact Mass 206.14191 DaComputed
XLogP3 1.3 - 1.5Predicted
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bond Count 3Computed
CAS Number Not Assigned or Publicly Available-

Synthesis via Reductive Amination: A Mechanistic Approach

The most logical and efficient synthetic route to 3-[(4-Aminopiperidin-1-yl)methyl]phenol is through a one-pot reductive amination reaction. This widely used method involves the reaction of an aldehyde (3-hydroxybenzaldehyde) with a primary or secondary amine (4-aminopiperidine) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

The choice of the reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation. It is sufficiently mild to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the intermediate iminium ion. This selectivity minimizes side reactions and simplifies purification.[1][2]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 3-Hydroxybenzaldehyde Imine Iminium Ion Formation (Intermediate) R1->Imine R2 4-Aminopiperidine R2->Imine Reduction In Situ Reduction (NaBH(OAc)₃) Imine->Reduction Mild Acid Catalyst (e.g., Acetic Acid) P1 3-[(4-Aminopiperidin-1-yl)methyl]phenol Reduction->P1 P2 Byproducts (Acetic Acid, Borate Salts) Reduction->P2

Caption: Synthetic workflow for 3-[(4-Aminopiperidin-1-yl)methyl]phenol.
Detailed Experimental Protocol: Synthesis
  • Materials:

    • 3-Hydroxybenzaldehyde (1.0 eq)

    • 4-Aminopiperidine (1.05 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

    • Glacial Acetic Acid (optional, 1-2 drops)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzaldehyde and dissolve it in anhydrous DCM.

    • Add 4-aminopiperidine to the solution. If desired, add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. The addition may be exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane) to obtain the pure product.

Structural Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Confirms Structure & Purity MS Mass Spectrometry (ESI-MS) Purified->MS Confirms Structure & Purity IR Infrared (IR) Spectroscopy Purified->IR Confirms Structure & Purity HPLC Purity Assessment (HPLC-UV/DAD) Purified->HPLC Confirms Structure & Purity

Caption: Workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons (Phenolic Ring): Expect signals in the range of δ 6.7-7.2 ppm. The substitution pattern will lead to complex splitting (multiplets).

    • Methylene Bridge (-CH₂-): A singlet is expected around δ 3.5-3.7 ppm, linking the piperidine nitrogen to the aromatic ring.

    • Piperidine Ring Protons:

      • The proton at the C4 position (methine, -CH(NH₂)-) would appear as a multiplet around δ 2.7-3.0 ppm.

      • The axial and equatorial protons on the piperidine ring will appear as complex multiplets between δ 1.4 and 3.0 ppm.

    • Amine and Hydroxyl Protons (-NH₂ and -OH): These will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The -NH₂ protons might be found around δ 1.5-2.5 ppm, and the phenolic -OH proton could be in the range of δ 5.0-9.0 ppm.[3]

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons: Signals expected between δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield (around δ 157 ppm), and the carbon attached to the methylene bridge will be around δ 140 ppm.

    • Methylene Bridge (-CH₂-): A signal around δ 60-65 ppm.

    • Piperidine Ring Carbons: Signals expected in the range of δ 30-55 ppm. The carbon bearing the amino group (C4) would be around δ 50 ppm.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the ideal technique for this molecule. The primary amine and the tertiary piperidine nitrogen are readily protonated.

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 207.15 (for C₁₂H₁₉N₂O⁺)

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups.

  • O-H Stretch (Phenol): A broad band in the region of 3200-3500 cm⁻¹.

  • N-H Stretch (Primary Amine): Two sharp to medium peaks are expected in the 3300-3400 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Absorptions around 1500-1600 cm⁻¹.

  • C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Purity assessment should be performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of acetonitrile or methanol in water, with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amine functionalities. Detection can be carried out using a UV-Vis or Diode-Array Detector (DAD), with monitoring at wavelengths around 270-280 nm, where the phenol chromophore absorbs.

Scientific Context and Potential Applications

The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[4][5] Its incorporation suggests that 3-[(4-Aminopiperidin-1-yl)methyl]phenol could serve as a valuable building block or lead compound in several areas:

  • Enzyme Inhibition: Derivatives of 3-aminopiperidine are key components of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as Linagliptin.[6][7] The 4-amino isomer could be explored for similar targets.

  • Anticancer Agents: The 4-aminopiperidine moiety has been incorporated into novel compounds designed to target enzymes crucial for cancer cell proliferation, such as thymidylate synthase.[4]

  • Central Nervous System (CNS) Targets: The piperidine ring is a common feature in drugs targeting CNS receptors due to its ability to confer favorable pharmacokinetic properties.

The strategic placement of the hydroxyl group at the meta-position of the phenol ring offers a versatile point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a novel chemical entity, 3-[(4-Aminopiperidin-1-yl)methyl]phenol should be handled with appropriate care. It is advisable to treat it as potentially hazardous.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from oxidizing agents.

A full safety assessment would be required before any large-scale synthesis or use.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraier, A. A., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available at: [Link]

  • Eckhardt, M., Langkopf, E., Mark, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Aminopiperidin-1-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-[(4-Methylpiperidin-1-yl)methyl]phenol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Available at: [Link]

  • Kiricojevi?, V. D., Ivanovi?, M. D., Mi?ovi?, I. V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

  • Nishio, M., Nagao, Y., Uesugi, M., et al. (2011). Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. Bioorganic & Medicinal Chemistry, 19(9), 2945-56. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., Al-Sultani, A. A., & Al-Khafaji, M. S. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • Pharmaffiliates. (n.d.). 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-... Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Available at: [Link]

  • Åkerbladh, L., Sjö, P., & Almqvist, F. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(10), 4863–4871. Available at: [Link]

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"3-[(4-Aminopiperidin-1-yl)methyl]phenol" derivatives and their synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-[(4-aminopiperidin-1-yl)methyl]phenol scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Its unique combination of a phenolic hydroxyl group, a tertiary amine within a piperidine ring, and a primary aminopiperidine moiety provides a rich platform for molecular diversity and interaction with biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this core structure and its subsequent derivatization. We will delve into the mechanistic underpinnings of key reactions, explain the rationale behind methodological choices, and provide detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Scaffold

The convergence of a phenol and a 4-aminopiperidine unit via a methylene bridge creates a molecule with significant pharmacological potential. Phenols are well-known for their ability to engage in hydrogen bonding and are present in numerous natural and synthetic bioactive compounds.[1][2][3] The 4-aminopiperidine motif is a critical building block found in a number of bioactive compounds, including potent antagonists for the CCR5 receptor, which is an HIV-1 entry inhibitor.[4] The combination, as seen in analogs like 3-[3-(phenalkylamino)cyclohexyl]phenols, has been explored for activity as μ-opioid receptor (MOR) antagonists, highlighting the scaffold's relevance in pain management and addiction therapy.[5]

The synthetic challenge lies in the selective construction of the C-C and C-N bonds that form the core structure, while managing the reactivity of the multiple functional groups. This guide will focus on two primary and highly effective synthetic paradigms: the Mannich reaction and reductive amination.

Core Synthetic Strategy I: The Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[6][7] In the context of phenols, which are electron-rich aromatic systems, the reaction proceeds as an electrophilic aromatic substitution to install an aminomethyl group, typically ortho or para to the hydroxyl group.[8][9]

Mechanistic Rationale and Causality

The reaction classically involves three components: an active hydrogen compound (3-hydroxyphenol), an aldehyde (formaldehyde), and a secondary amine (4-aminopiperidine derivative).[7] The key to a successful and clean reaction is the pre-formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from formaldehyde and the secondary amine of the piperidine ring.[6][7] This iminium ion then serves as the electrophile that is attacked by the nucleophilic phenol ring.

Critical Consideration: The Role of Protecting Groups A direct reaction between 3-hydroxyphenol, formaldehyde, and 4-aminopiperidine would be fraught with complications. The primary amine at the C4 position of the piperidine is highly nucleophilic and would compete with the secondary ring amine in reacting with formaldehyde, leading to a complex mixture of products and polymerization.

Therefore, the strategic use of a protecting group on the 4-amino function is essential. The tert-butyloxycarbonyl (Boc) group is the ideal choice due to its stability under the Mannich reaction conditions and its facile removal under acidic conditions. The starting material of choice is thus N-Boc-4-aminopiperidine , a crucial intermediate in pharmaceutical synthesis.[10][11]

Synthetic Workflow: Mannich Reaction

The workflow for the Mannich synthesis of the protected core scaffold is illustrated below.

Mannich_Workflow cluster_reactants Starting Materials cluster_reaction Mannich Reaction Phenol 3-Hydroxyphenol EAS Electrophilic Aromatic Substitution (EAS) Phenol->EAS Nucleophile Formaldehyde Formaldehyde Iminium Formation of Iminium Ion Formaldehyde->Iminium Amine N-Boc-4-Aminopiperidine Amine->Iminium + Formaldehyde Iminium->EAS Electrophile Product Protected Core Scaffold {tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate} EAS->Product

Caption: Mannich reaction workflow for scaffold synthesis.

Experimental Protocol: Mannich Synthesis

Protocol 1: Synthesis of tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of 3-hydroxyphenol (1.0 eq) in ethanol (0.5 M), add N-Boc-4-aminopiperidine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise to the stirred mixture at room temperature.[8][12] The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3x). The choice of solvent is crucial; ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Core Synthetic Strategy II: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a highly versatile and controlled method for forming C-N bonds.[13][14] This two-part reaction involves the initial formation of an imine or enamine from an aldehyde/ketone and an amine, followed by in-situ reduction to the corresponding amine.[13]

Mechanistic Rationale and Causality

This strategy involves the reaction of 3-hydroxybenzaldehyde with N-Boc-4-aminopiperidine . The aldehyde carbonyl reacts with the secondary amine of the piperidine ring to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion. This intermediate is then reduced to the final product.

Critical Consideration: Choice of Reducing Agent The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is less reactive than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions, even in the presence of aldehydes.[15] Sodium cyanoborohydride (NaBH₃CN) is another option, often used under slightly acidic conditions which favor iminium formation.[16]

Synthetic Workflow: Reductive Amination

The workflow for the reductive amination synthesis is a highly convergent and efficient process.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Aldehyde 3-Hydroxybenzaldehyde Iminium Iminium Ion Formation Aldehyde->Iminium Amine N-Boc-4-Aminopiperidine Amine->Iminium Reduction In-situ Reduction Iminium->Reduction Product Protected Core Scaffold {tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate} Reduction->Product Reagent NaBH(OAc)3 (STAB) Reagent->Reduction Reducing Agent

Caption: Reductive amination workflow for scaffold synthesis.

Experimental Protocol: Reductive Amination

Protocol 2: Synthesis of tert-butyl (1-((3-hydroxyphenyl)methyl)piperidin-4-yl)carbamate

  • Reaction Setup: Dissolve 3-hydroxybenzaldehyde (1.0 eq) and N-Boc-4-aminopiperidine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.3 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Progress should be monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is purified by silica gel column chromatography to afford the target compound.

Comparison of Synthetic Routes

FeatureMannich ReactionReductive Amination
Starting Materials 3-Hydroxyphenol, Formaldehyde, Amine3-Hydroxybenzaldehyde, Amine
Key Reagents None (often self-catalyzed)Stoichiometric reducing agent (STAB)
Byproducts WaterBorate salts
Pros Atom economical, inexpensive starting materialsHigh yielding, excellent functional group tolerance, predictable
Cons Potential for side reactions (e.g., multiple additions), formaldehyde is hazardousRequires a stoichiometric, more expensive reagent
Typical Yields Moderate to Good (50-75%)Good to Excellent (70-95%)

Derivatization Strategies: Accessing Chemical Diversity

With the protected core scaffold in hand, the next stage is diversification to explore structure-activity relationships (SAR). This involves sequential deprotection and functionalization of the two key handles: the 4-amino group and the phenolic hydroxyl group.

Derivatization_Workflow cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization Core Protected Core Scaffold (Boc-Protected Amine) Deprotection Boc Deprotection (e.g., TFA in DCM) Core->Deprotection Ether Ether Formation (Williamson Ether Synthesis) Core->Ether R-X, Base Ester Ester Formation (Acylation) Core->Ester RCOCl, Base PrimaryAmine Free Primary Amine Deprotection->PrimaryAmine Amide Amide Formation (RCOCl or RCOOH/Coupling) PrimaryAmine->Amide Sulfonamide Sulfonamide Formation (RSO2Cl) PrimaryAmine->Sulfonamide Alkylation N-Alkylation (R-X or R'-CHO/STAB) PrimaryAmine->Alkylation

Caption: Workflow for derivatization of the core scaffold.

Unveiling the 4-Amino Group

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM, or with HCl in a solvent like dioxane or methanol. This reveals the primary amine, a versatile nucleophile for further reactions.

  • Amide Formation: Reaction with various acyl chlorides, or with carboxylic acids using peptide coupling reagents (e.g., HATU, HOBt/EDC), generates a diverse library of amides.

  • Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base (e.g., triethylamine, DIPEA) yields sulfonamides.

  • Further Alkylation: The primary amine can undergo another reductive amination with a different aldehyde or ketone to produce secondary amines.[15][16]

Modifying the Phenolic Hydroxyl

The phenol group can be functionalized, typically under basic conditions, to explore the impact of modifying this hydrogen-bond donor.

  • Ether Formation: O-alkylation using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) via the Williamson ether synthesis.

  • Ester Formation: Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields phenyl esters.

Conclusion

The 3-[(4-aminopiperidin-1-yl)methyl]phenol framework represents a valuable starting point for the design of novel bioactive molecules. Its synthesis is robustly achieved through either the Mannich reaction or reductive amination, with the latter often providing superior control and yield. The strategic use of N-Boc-4-aminopiperidine is paramount to the success of these approaches. By systematically applying deprotection and derivatization protocols to the resulting core structure, medicinal chemists can efficiently generate extensive libraries for biological screening, accelerating the journey from a promising scaffold to a potential drug candidate. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

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  • Valente, S., et al. (2016). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. Scientific Reports, 6, 32310. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. BMC Chemistry, 18(1), 10. Available at: [Link]

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  • Vlase, G., et al. (2019). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 64(1), 35-41. Available at: [Link]

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The Emergent Potential of Aminopiperidinyl Methyl Phenol Scaffolds in Neurological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific chemical entity "3-[(4-Aminopiperidin-1-yl)methyl]phenol" (CAS No. 946679-47-6) is a novel research chemical with limited publicly available data. This guide, therefore, utilizes a representative, well-characterized compound from the broader class of aminopiperidine derivatives active at central nervous system targets to provide a comprehensive and practical framework for researchers. The principles, protocols, and scientific rationale discussed herein are intended to be broadly applicable to the investigation of similar molecules in the context of neurological disorders.

Introduction: The Promise of Privileged Scaffolds in CNS Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with complex biological targets such as G-protein coupled receptors (GPCRs). When combined with a phenol group, which can act as a hydrogen bond donor and acceptor, and an aminopiperidine functional group, which can be protonated at physiological pH to engage in ionic interactions, the resulting molecular architecture becomes a versatile platform for modulating neuronal signaling.

This technical guide will delve into the scientific rationale and practical methodologies for investigating aminopiperidinyl methyl phenol-type compounds as potential therapeutic agents for neurological disorders. We will focus on their role as modulators of the serotonin 2A (5-HT2A) receptor, a key player in the pathophysiology of conditions such as schizophrenia, depression, and anxiety.[2]

Chemical Profile and Synthesis of a Representative Compound

For the purpose of this guide, we will consider a representative compound from the class of 2,5-dimethoxyphenylpiperidines, which are known to be selective 5-HT2A receptor agonists.[1] While not a direct aminopiperidinyl methyl phenol, its synthesis and pharmacological evaluation provide a robust template for researchers working with this chemical family.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂[1]
Molecular Weight221.30 g/mol [1]
AppearanceWhite to off-white solidGeneral Knowledge
SolubilitySoluble in DMSO, MethanolGeneral Knowledge
StabilityStore in a cool, dry place. Protect from light.General Knowledge
Synthetic Pathway Overview

The synthesis of 2,5-dimethoxyphenylpiperidine derivatives typically involves a multi-step sequence. A common approach is the reductive amination of a suitably substituted phenylpiperidone.

G cluster_0 Synthesis Workflow start 2,5-Dimethoxyphenylacetonitrile step1 Grignard Reaction start->step1 1. MeMgBr 2. H₃O⁺ intermediate1 1-(2,5-Dimethoxyphenyl)propan-2-one step1->intermediate1 step2 Reductive Amination with Piperidone intermediate1->step2 Piperidone, NaBH(OAc)₃ product 2-(2,5-Dimethoxyphenyl)piperidine step2->product

Caption: A generalized synthetic workflow for a 2,5-dimethoxyphenylpiperidine derivative.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(2,5-Dimethoxyphenyl)propan-2-one

  • To a solution of 2,5-dimethoxyphenylacetonitrile in anhydrous THF, add methylmagnesium bromide (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,5-dimethoxyphenyl)propan-2-one.

Step 2: Synthesis of 2-(2,5-Dimethoxyphenyl)piperidine

  • To a solution of 1-(2,5-dimethoxyphenyl)propan-2-one and piperidone hydrochloride (1.0 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Mechanism of Action: Targeting the Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq/11-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

G cluster_0 5-HT2A Receptor Signaling Pathway ligand Aminopiperidinyl Methyl Phenol (Agonist) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activation cellular_response Neuronal Excitation & Modulation of Neurotransmission ca_release->cellular_response pkc->cellular_response

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An In-depth Technical Guide to the Enzyme Inhibition Studies of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. This guide provides a comprehensive, technically-grounded framework for the investigation of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" as a potential enzyme inhibitor. Our approach is rooted in a hypothesis-driven exploration, prioritizing scientific integrity and robust experimental design. The aminopiperidine moiety is a well-established pharmacophore in a class of antidiabetic drugs that target Dipeptidyl Peptidase-4 (DPP-4), suggesting a primary avenue of investigation.[1] Concurrently, the phenolic and secondary amine functionalities warrant a broader screening against other key enzymes implicated in neurological and physiological processes, namely Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE).

This document is structured to empower researchers, scientists, and drug development professionals with not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a thorough and scientifically sound evaluation of this promising compound.

Compound Profile and Handling

Chemical Structure: 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Molecular Formula: C₁₂H₁₈N₂O

Molecular Weight: 206.28 g/mol

For in vitro assays, the compound should be of the highest purity attainable (>95%), confirmed by analytical techniques such as NMR and LC-MS. A stock solution is typically prepared in a biocompatible solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and stored at -20°C or -80°C to minimize degradation. It is crucial to note the final DMSO concentration in the assay wells, as high concentrations can interfere with enzyme activity. A general rule is to maintain the final DMSO concentration at or below 1%, and ideally below 0.5%.

Primary Target Investigation: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The Rationale: Why DPP-4?

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The aminopiperidine ring is a key structural feature of several approved DPP-4 inhibitors, where the primary amine forms a crucial salt bridge with the glutamic acid residues in the active site of the enzyme. Given the presence of this moiety in "3-[(4-Aminopiperidin-1-yl)methyl]phenol," DPP-4 represents a highly probable and compelling primary target.

Signaling Pathway: DPP-4 in Glucose Homeostasis

DPP4_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1 GLP-1 Secretion Gut->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas activates DPP4 DPP-4 GLP1->DPP4 Insulin Insulin Release Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Test_Compound 3-[(4-Aminopiperidin-1-yl)methyl]phenol Test_Compound->DPP4 inhibits

Caption: Hypothetical signaling pathway of DPP-4 inhibition.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from established fluorometric assays for DPP-4 activity.[2][3][4][5][6][7]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence is monitored kinetically. The presence of an inhibitor will decrease the rate of AMC release.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)

  • Gly-Pro-AMC substrate

  • "3-[(4-Aminopiperidin-1-yl)methyl]phenol" (Test Compound)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm/~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in DPP-4 Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the working concentration (e.g., 100 µM) in DPP-4 Assay Buffer. The final substrate concentration should be at or near its Km for the enzyme.

    • Prepare a serial dilution of the Test Compound in DMSO, and then dilute further in DPP-4 Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is constant across all wells.

    • Prepare a serial dilution of the positive control (Sitagliptin) in the same manner as the Test Compound.

  • Assay Plate Setup (Total Volume: 100 µL/well):

    • Blank wells: 50 µL Assay Buffer + 50 µL Substrate Solution (no enzyme).

    • Enzyme Control (100% activity) wells: 40 µL Assay Buffer + 10 µL Enzyme Solution + 50 µL Substrate Solution.

    • Test Compound wells: 30 µL Assay Buffer + 10 µL Test Compound dilutions + 10 µL Enzyme Solution, pre-incubate for 10-15 minutes at 37°C. Initiate the reaction by adding 50 µL of Substrate Solution.

    • Positive Control wells: 30 µL Assay Buffer + 10 µL Sitagliptin dilutions + 10 µL Enzyme Solution, pre-incubate for 10-15 minutes at 37°C. Initiate the reaction by adding 50 µL of Substrate Solution.

  • Measurement:

    • Immediately after adding the substrate, place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the Test Compound and Positive Control using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation
CompoundIC₅₀ (nM)
3-[(4-Aminopiperidin-1-yl)methyl]phenol75.3 ± 5.2
Sitagliptin (Positive Control)18.9 ± 2.1

Secondary Target Screening: MAO-A, MAO-B, and AChE

A comprehensive understanding of a compound's bioactivity profile necessitates screening against other relevant targets to assess selectivity and identify potential off-target effects.

Monoamine Oxidase (MAO) Inhibition Assays

Rationale: MAOs are key enzymes in the catabolism of monoamine neurotransmitters.[8] MAO-A preferentially metabolizes serotonin, while MAO-B has a higher affinity for dopamine.[9] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[9] The phenolic and amino groups in the test compound are common features in some MAO inhibitors.

Experimental Workflow:

MAO_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare MAO-A/B Enzyme Solution Dispense Dispense Reagents into 96-well Plate Prep_Enzyme->Dispense Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Dispense Prep_Substrate Prepare Substrate (Kynuramine/Benzylamine) Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Pre_Incubate Pre-incubate Enzyme with Test Compound Dispense->Pre_Incubate Pre_Incubate->Initiate Measure Measure Absorbance/ Fluorescence Kinetically Initiate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: General workflow for MAO inhibition assays.

Protocol: Spectrophotometric MAO-A and MAO-B Inhibition Assays [9][10]

Principle: This method relies on the continuous monitoring of the absorbance change resulting from the enzymatic conversion of a substrate. For MAO-A, kynuramine is used as the substrate, which is converted to 4-hydroxyquinoline. For MAO-B, benzylamine is the substrate, which is oxidized to benzaldehyde. The formation of these products can be monitored spectrophotometrically.[9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate buffer (pH 7.4)

  • Kynuramine dihydrochloride (for MAO-A)

  • Benzylamine hydrochloride (for MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test Compound

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation: Prepare enzyme, substrate, and inhibitor solutions in potassium phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the test compound or positive controls. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance over time at 316 nm for MAO-A (formation of 4-hydroxyquinoline) and 250 nm for MAO-B (formation of benzaldehyde).[9]

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ values as described for the DPP-4 assay.

Hypothetical Data Presentation:

EnzymeCompoundIC₅₀ (µM)
MAO-A3-[(4-Aminopiperidin-1-yl)methyl]phenol> 100
MAO-AClorgyline (Positive Control)0.05 ± 0.01
MAO-B3-[(4-Aminopiperidin-1-yl)methyl]phenol25.6 ± 3.4
MAO-BSelegiline (Positive Control)0.08 ± 0.02
Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[11] AChE inhibitors are used in the treatment of Alzheimer's disease. Screening against AChE is important for identifying potential neurological effects of the test compound.

Protocol: Ellman's Method for AChE Inhibition [11][12][13][14]

Principle: This colorimetric assay measures the activity of AChE through the use of acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured at 412 nm.[11]

Materials:

  • Human recombinant AChE

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (or other known AChE inhibitor) as a positive control

  • Test Compound

  • 96-well clear, flat-bottom microplates

  • Visible light microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions in the phosphate buffer.

  • Assay Plate Setup: To each well, add DTNB solution, buffer, and either the test compound, positive control, or buffer (for enzyme control). Add the AChE enzyme solution and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ values as previously described.

Hypothetical Data Presentation:

EnzymeCompoundIC₅₀ (µM)
AChE3-[(4-Aminopiperidin-1-yl)methyl]phenol> 100
AChEDonepezil (Positive Control)0.03 ± 0.005

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial enzymatic screening of "3-[(4-Aminopiperidin-1-yl)methyl]phenol." The strong rationale for investigating DPP-4 as a primary target, coupled with a broader screening against MAO-A, MAO-B, and AChE, provides a comprehensive preliminary assessment of the compound's bioactivity and selectivity.

The hypothetical data presented suggests that "3-[(4-Aminopiperidin-1-yl)methyl]phenol" could be a moderately potent and selective inhibitor of DPP-4 with some off-target activity on MAO-B. Should initial screening results prove promising, further studies would be warranted, including:

  • Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Selectivity Profiling: A broader panel of enzymes to further assess selectivity.

  • Cell-based Assays: To confirm the activity in a more physiologically relevant context.

  • Structural Biology: Co-crystallization studies to elucidate the binding mode with the target enzyme.

By adhering to the principles of scientific rigor and logical experimental progression outlined herein, researchers can effectively unlock the therapeutic potential of novel chemical entities like "3-[(4-Aminopiperidin-1-yl)methyl]phenol."

References

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  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

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  • Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
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A Framework for Determining the Toxicological Profile and Safety of Novel Piperidine Compounds: The Case of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel chemical entities (NCEs) is the cornerstone of therapeutic innovation. However, progressing a promising molecule from discovery to clinical application requires a rigorous and systematic evaluation of its safety profile. This guide addresses the toxicological assessment of "3-[(4-Aminopiperidin-1-yl)methyl]phenol," a compound for which specific safety data is not publicly available. In the absence of direct evidence, this document provides a comprehensive framework for establishing its toxicological profile. By leveraging structure-activity relationships (SAR) with related aminophenol and piperidine moieties, and adhering to international regulatory guidelines, we outline a strategic, tiered approach to non-clinical safety testing. This whitepaper serves as an in-depth technical guide for researchers, toxicologists, and drug development professionals, detailing the necessary in vitro and in vivo studies, the rationale behind their selection, and the interpretation of potential outcomes.

Introduction: The Imperative for a Structured Toxicological Evaluation

3-[(4-Aminopiperidin-1-yl)methyl]phenol represents a novel chemical structure with potential pharmacological activity, likely stemming from its constituent phenol and aminopiperidine pharmacophores. The piperidine ring is a prevalent feature in numerous approved drugs, contributing to diverse pharmacological effects, including CNS, cardiovascular, and antihistaminic activities[1]. Similarly, the aminophenol group is a well-known structural alert, most famously associated with the analgesic acetaminophen, but also with known off-target toxicities[2][3].

The journey of an NCE like this from the laboratory bench to a potential therapeutic requires a meticulously planned non-clinical safety evaluation. The primary goals of this preclinical program are threefold:

  • To identify a safe starting dose and subsequent dose escalation strategy for first-in-human (FIH) clinical trials.[4]

  • To characterize the toxicological profile of the NCE, identifying potential target organs of toxicity and assessing the reversibility of any adverse effects.[4]

  • To establish clear safety parameters for monitoring in human subjects.[4]

This guide is structured not as a static data sheet, but as a dynamic roadmap. It follows the logic of a senior application scientist tasked with designing a comprehensive safety assessment program, adhering to the highest standards of scientific integrity and regulatory compliance as set forth by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][6][7]

Foundational Assessment: In Silico and Structure-Activity Relationship (SAR) Analysis

Before embarking on resource-intensive experimental studies, a foundational analysis based on the chemical structure of 3-[(4-Aminopiperidin-1-yl)methyl]phenol is critical.

Structural Alerts and Potential Hazards
  • p-Aminophenol Moiety: The core structure contains a para-aminophenol-like component. p-Aminophenol itself is a known nephrotoxin and can cause hepatotoxicity, often through the formation of reactive quinone-imine metabolites that deplete cellular glutathione and bind to critical macromolecules.[2][3][8][9] This structural feature immediately raises a flag for potential kidney and liver toxicity.

  • Piperidine Moiety: Piperidine and its derivatives can exhibit a range of biological effects. While many are therapeutically beneficial, some piperidine alkaloids are known for their toxicity, often mediated through interactions with nicotinic acetylcholine receptors.[10] Piperidine itself has moderate acute oral toxicity and can be a strong irritant.[11][12] Central nervous system (CNS) effects, such as tremors or changes in motor activity, are also plausible.[11]

In Silico Toxicological Prediction

Computational toxicology models (e.g., DEREK, SARAH, TOPKAT) should be employed to predict potential liabilities. These systems use extensive databases of known chemical structures and their associated toxicities to flag potential issues such as:

  • Mutagenicity

  • Carcinogenicity

  • Skin sensitization

  • Hepatotoxicity

  • Cardiotoxicity (e.g., hERG channel inhibition)

While in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing and designing subsequent in vitro and in vivo assays.

The Tiered Approach to Experimental Toxicological Assessment

A logical, tiered approach to testing is essential to manage resources effectively and adhere to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[5] The workflow begins with in vitro assays to screen for fundamental toxicities before moving to more complex in vivo models.

Toxicological_Assessment_Workflow Start NCE: 3-[(4-Aminopiperidin-1-yl)methyl]phenol InSilico In Silico & SAR Analysis (Genotoxicity, hERG, etc.) Start->InSilico InVitro PART 1: In Vitro Toxicology InSilico->InVitro Guides Assay Design Genotox Genotoxicity Battery (Ames, in vitro MNT) InVitro->Genotox SafetyPharm Safety Pharmacology (hERG Assay) InVitro->SafetyPharm Metabolism Metabolic Stability (Microsomes, Hepatocytes) InVitro->Metabolism InVivo PART 2: In Vivo Toxicology Genotox->InVivo Provides Critical Early Data Genotox_InVivo In Vivo Genotoxicity (if in vitro positive) Genotox->Genotox_InVivo Positive result triggers SafetyPharm->InVivo Provides Critical Early Data Metabolism->InVivo Provides Critical Early Data AcuteTox Acute Toxicity (e.g., OECD 423) InVivo->AcuteTox PK_TK Pharmacokinetics & Toxicokinetics AcuteTox->PK_TK Informs Dose Selection RepeatDose Repeat-Dose Toxicity (28-Day, Rodent & Non-Rodent) PK_TK->RepeatDose Decision Go/No-Go Decision for Clinical Trials RepeatDose->Decision Genotox_InVivo->Decision

Caption: Tiered workflow for toxicological assessment of an NCE.

Part 1: In Vitro Toxicology – The Foundation of Safety Assessment

In vitro assays are rapid, cost-effective methods to screen for specific types of toxicity and are fundamental to modern safety assessment.[13][14][15]

Genetic Toxicology (Genotoxicity)

The objective is to determine if the NCE can cause damage to genetic material, a key indicator of carcinogenic potential. A standard battery of tests is required by regulatory guidelines.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This assay uses specialized strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize the amino acid histidine (his-).[1][16] The test evaluates the ability of the NCE to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[1][17] A positive test indicates the chemical is a mutagen.[1][17]

    • Protocol Synopsis (OECD 471):

      • Strains: A minimum of five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations.[17]

      • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial because some chemicals only become mutagenic after being metabolized.[1]

      • Procedure: The bacterial strain, test compound at various concentrations, and S9 mix (if required) are combined and plated on minimal glucose agar plates.

      • Incubation: Plates are incubated for 48-72 hours.

      • Scoring: The number of revertant colonies per plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Micronucleus Test (MNT):

    • Principle: This test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[18] It uses mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) and measures the frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.

    • Protocol Synopsis (OECD 487):

      • Cell Culture: Mammalian cells are cultured and exposed to the NCE at multiple concentrations, with and without S9 metabolic activation.

      • Treatment: Cells are treated for a short duration (3-6 hours) or a longer duration (equivalent to 1.5-2.0 normal cell cycle lengths).

      • Harvest: After treatment, cells are cultured in fresh medium containing cytochalasin B, which blocks cytokinesis and results in binucleated cells. This allows for specific analysis of cells that have completed one mitosis.

      • Staining & Scoring: Cells are harvested, fixed, and stained. The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is scored.

Safety Pharmacology

Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects on major physiological systems.[19] The most critical in vitro assay in this category targets cardiovascular function.

  • hERG Channel Assay:

    • Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[5] This assay is a critical early screen.

    • Protocol Synopsis (ICH S7B):

      • System: The test is typically performed using automated patch-clamp electrophysiology on a stable cell line (e.g., HEK293 or CHO cells) expressing the hERG channel.

      • Procedure: Cells are exposed to a range of concentrations of the NCE.

      • Measurement: The electrical current through the hERG channel is measured.

      • Analysis: The concentration-response curve is used to determine the IC50 (the concentration that causes 50% inhibition of the hERG current). An IC50 value that is close to the expected therapeutic plasma concentration is a major safety concern.

Part 2: In Vivo Toxicology – Assessing Systemic Effects

If the NCE clears the initial in vitro screens, in vivo studies in animal models are required to understand its effects within a complex biological system. These studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.[20][21]

Acute Oral Toxicity
  • Objective: To determine the short-term toxicity of a single high dose of the NCE and to obtain an estimate of its lethal dose (LD50). This information is crucial for classifying the substance by hazard and for guiding dose selection in subsequent studies.[22][23]

  • Protocol Synopsis (OECD 423: Acute Toxic Class Method):

    • Rationale: This method uses a stepwise procedure with a small number of animals per step, reducing overall animal usage compared to classical LD50 tests.[22][24][25]

    • Species: Typically performed in one rodent species, usually female rats.

    • Procedure: A group of three animals is dosed at a starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (mortality or survival) determines the next step:

      • If mortality occurs, the test is repeated with a lower dose.

      • If no mortality occurs, the test is repeated with a higher dose.

    • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

Parameter Description Regulatory Guideline
Objective Determine single-dose toxicity and estimate LD50.OECD 423[25]
Species Rat (typically female)OECD 423
Group Size 3 animals per stepOECD 423
Endpoint Mortality, clinical signs, body weight changes, gross necropsy findings.OECD 423
Duration 14-day observation periodOECD 423
Table 1: Summary of Acute Oral Toxicity Study Design (OECD 423).
Repeat-Dose Toxicity Studies
  • Objective: To characterize the toxicological profile of the NCE following repeated administration over a defined period. These studies are designed to identify target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and assess the relationship between dose, exposure, and toxicity.[26][27]

  • Protocol Synopsis (e.g., 28-Day Study, OECD 407):

    • Species: Conducted in two mammalian species: one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[26]

    • Dose Groups: Typically includes a control group, a low-dose, a mid-dose, and a high-dose group. The high dose should be selected to produce some toxicity but not significant mortality.

    • Administration: The route of administration should be the same as the intended clinical route.

    • Duration: 28 days is a common duration for early studies supporting initial clinical trials.[28][29]

    • Parameters Monitored:

      • In-life: Clinical observations, body weight, food/water consumption, ophthalmology, functional observational battery (FOB) for neurotoxicity.

      • Clinical Pathology: Hematology, clinical chemistry (to assess liver, kidney function), and urinalysis.

      • Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

    • Toxicokinetics (TK): Blood samples are collected at specified time points to determine systemic exposure (AUC, Cmax) to the NCE and its major metabolites. TK is essential for interpreting the toxicology findings and relating them to dose.[5]

In Vivo Genotoxicity
  • Objective: If there is a positive result in an in vitro genotoxicity assay, an in vivo follow-up is mandatory to assess whether the effect is expressed in a whole animal.[30]

  • Protocol Synopsis (Mammalian Erythrocyte Micronucleus Test, OECD 474):

    • Principle: Similar to the in vitro test, but performed in rodents (usually mice or rats). The assay measures the formation of micronuclei in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood after treatment with the NCE.[18][31][32]

    • Procedure:

      • Dosing: Animals are treated with the NCE, typically via the intended clinical route. At least three dose levels are tested, up to the maximum tolerated dose (MTD).

      • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[31]

      • Analysis: Slides are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

      • Interpretation: A statistically significant, dose-related increase in the frequency of MN-PCEs indicates in vivo genotoxicity.

Genotoxicity_Decision_Tree Start In Vitro Genotoxicity Battery (Ames + in vitro MNT) Result All Results Negative? Start->Result Negative Compound is Non-Mutagenic. Proceed with Development. Result->Negative Yes Positive One or More Assays Positive Result->Positive No InVivoTest Conduct In Vivo Micronucleus Test (OECD 474) Positive->InVivoTest InVivoResult In Vivo Result Negative? InVivoTest->InVivoResult InVivoNegative In Vitro result likely not relevant in vivo. Proceed with caution. InVivoResult->InVivoNegative Yes InVivoPositive Compound is an In Vivo Genotoxin. High risk for development. STOP or conduct further investigation. InVivoResult->InVivoPositive No

Caption: Decision tree for interpreting genotoxicity results.

Extended Toxicology and Long-Term Safety Assessment

Should the NCE demonstrate a favorable safety profile in these initial studies and progress through early clinical trials, a more extensive battery of tests will be required to support later-stage development and marketing authorization. These include:

  • Chronic Toxicity Studies: Long-duration studies (e.g., 6 months in rodents, 9 months in non-rodents) to assess the effects of long-term exposure.

  • Carcinogenicity Studies: Typically 2-year studies in rodents, required for drugs intended for chronic use. The need for these studies is determined by factors outlined in the ICH S1 guidelines.[5]

  • Reproductive and Developmental Toxicity Studies: A series of studies (Fertility and Early Embryonic Development; Embryo-Fetal Development; Pre- and Postnatal Development) to assess the effects on all stages of reproduction.

Conclusion and Strategic Outlook

The toxicological assessment of a novel chemical entity such as 3-[(4-Aminopiperidin-1-yl)methyl]phenol is a complex but logical process guided by international regulatory standards. In the absence of direct data, a strategy founded on structure-activity relationship analysis, followed by a tiered and systematic application of in vitro and in vivo assays, is paramount. The structural alerts within this molecule—the aminophenol and piperidine moieties—necessitate a particular focus on potential hepato-renal, cardiovascular, and CNS toxicities.

By following the framework outlined in this guide, which aligns with ICH and OECD guidelines, researchers and drug developers can build a robust, scientifically valid safety profile for their candidate compound. This self-validating system of tiered testing ensures that potential liabilities are identified early, resources are used efficiently, and, most importantly, the foundation is laid for a safe transition into human clinical trials.

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Methodological & Application

Application Notes and Protocols for the Quantification of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Aminopiperidin-1-yl)methyl]phenol is a chemical entity of significant interest in pharmaceutical development due to its structural motifs—a phenol, a tertiary amine, and a primary amine within a piperidine ring. These functional groups confer upon it properties that make its precise and accurate quantification a critical aspect of research, development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various matrices, with a focus on providing robust, and validated protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be adaptable to different laboratory settings and instrumentation, while adhering to the principles of scientific integrity and regulatory compliance.

The inherent polarity and potential for multiple protonation states of 3-[(4-Aminopiperidin-1-yl)methyl]phenol present unique analytical challenges. Therefore, this guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its accessibility and robustness, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, which is particularly crucial for bioanalytical applications.

Part 1: Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 3-[(4-Aminopiperidin-1-yl)methyl]phenol is paramount in developing effective analytical methods.

  • Structure: The molecule possesses a phenolic hydroxyl group, a tertiary amine, and a primary amine. This combination of acidic and basic centers means the compound's charge state is highly dependent on pH.

  • Polarity: The presence of multiple heteroatoms and ionizable groups makes the compound polar, influencing its retention behavior in reversed-phase chromatography.

  • UV Absorbance: The phenolic chromophore allows for direct UV detection, typically with maximum absorbance (λmax) in the range of 270-280 nm.[1]

  • Ionization: The basic amine functionalities are readily protonated, making the compound highly suitable for positive mode electrospray ionization (ESI) in mass spectrometry.

These characteristics guide the selection of chromatographic columns, mobile phases, and detector settings to achieve optimal separation and detection.

Part 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of 3-[(4-Aminopiperidin-1-yl)methyl]phenol, especially in drug substance and formulated product analysis where concentration levels are relatively high.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is a logical starting point due to the compound's moderate polarity.[2] The use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the amine functional groups, leading to more consistent interactions with the stationary phase and improved peak shape, and it can enhance the retention of the polar analyte.[3][4] The choice of acetonitrile or methanol as the organic modifier is often determined empirically, with acetonitrile typically providing better peak resolution for polar compounds.

Experimental Protocol: HPLC-UV Quantification

This protocol outlines a general method that should be optimized and validated for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Reference standard of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

2. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition. A typical range might be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. Filtration through a 0.45 µm filter is recommended prior to injection.

4. Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[5]

  • Linearity: A minimum of five concentrations are recommended to establish linearity.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5]

  • Accuracy and Precision: To be assessed at a minimum of three concentration levels (low, medium, and high).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Workflow Diagram

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection at 275 nm HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analysis workflow for 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Part 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3-[(4-Aminopiperidin-1-yl)methyl]phenol in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[6][7]

Causality Behind Experimental Choices

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. Electrospray ionization in positive mode is ideal for this molecule due to the presence of readily protonatable amine groups. The chromatographic conditions are similar to the HPLC-UV method but may be adapted for faster analysis times compatible with mass spectrometry. Sample preparation is more critical in bioanalysis to remove matrix components that can cause ion suppression or enhancement. Protein precipitation is a simple and effective method for plasma samples.[4]

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol provides a starting point for the development and validation of a bioanalytical method.

1. Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Reference standard of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Analyte: To be determinedIS: To be determined
Collision Energy To be optimized

3. Predicting MS/MS Fragmentation: The exact mass of the protonated molecule [M+H]⁺ of 3-[(4-Aminopiperidin-1-yl)methyl]phenol (C₁₂H₁₈N₂O) is approximately 207.1497 g/mol . The fragmentation in the collision cell is expected to occur at the most labile bonds. Plausible fragmentation pathways for the protonated molecule would involve the cleavage of the benzylic C-N bond or fragmentation within the piperidine ring.[8] A common fragmentation would be the loss of the aminopiperidine moiety, resulting in a tropylium-like ion.

4. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

5. Bioanalytical Method Validation: The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[7] Key parameters include:

  • Selectivity and Specificity [5]

  • Accuracy, Precision, and Recovery

  • Calibration Curve

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, stock solution)

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
LLOQ ≤ 1 ng/mL
Recovery Consistent and reproducible
Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Bioanalytical workflow for 3-[(4-Aminopiperidin-1-yl)methyl]phenol in plasma.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 3-[(4-Aminopiperidin-1-yl)methyl]phenol will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and validation strategies outlined in this application note provide a robust framework for developing reliable and accurate analytical methods. It is imperative that any method is fully validated in the laboratory where it will be used to ensure its suitability for the intended purpose.

References

  • Mocan, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Retrieved from [Link]

  • Sruthi, D., & Zachariah, T. J. (n.d.). Phenolic profiling of Piper species by Liquid Chromatography-Mass Spectrometry. Update Publishing House. Retrieved from [Link]

  • Patel, K. (2011). Bioanalytical method validation: An updated review. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • MDPI. (2018). Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • MDPI. (2015). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2020). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga. Retrieved from [Link]

  • ResearchGate. (2020). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Retrieved from [Link]

  • Semantic Scholar. (2023). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. Retrieved from [Link]

  • PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PMC - NIH. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. Retrieved from [Link]

  • ScienceDirect. (2022). Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Retrieved from [Link]

  • Semantic Scholar. (2013). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • PubMed. (2005). Fragmentation pathways of protonated peptides. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is a meticulous process, demanding rigorous and logically staged evaluation. This document serves as a comprehensive guide for the initial in vivo characterization of the NCE, 3-[(4-Aminopiperidin-1-yl)methyl]phenol . As this compound is not extensively described in public-domain literature, this guide is built upon a deductive, hypothesis-driven framework based on its chemical structure. The presence of a phenol group and an aminopiperidine moiety suggests potential activity within the central nervous system (CNS), a common feature of many neuropharmacological agents.[1][2][3]

Therefore, the experimental design detailed herein will proceed under the working hypothesis that 3-[(4-Aminopiperidin-1-yl)methyl]phenol may exhibit CNS-modulating properties, potentially as an antidepressant or anxiolytic agent. This document provides the essential protocols for a foundational preclinical assessment, encompassing pharmacokinetics, initial safety tolerability, and a primary efficacy screen. Every protocol is designed to be a self-validating system, incorporating necessary controls and adhering to the highest standards of scientific integrity, including the principles outlined in the ARRIVE guidelines.[4][5][6] The primary goals of this preclinical evaluation are to identify a safe starting dose for human trials, pinpoint potential organs for toxicity monitoring, and establish safety parameters for clinical observation.[7]

Part 1: Foundational Pharmacokinetic (PK) Profiling in Rodents

Scientific Rationale & Causality

Before assessing what a drug does to the body (pharmacodynamics), it is imperative to understand what the body does to the drug (pharmacokinetics). A pharmacokinetic study is crucial for determining a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8] This information is fundamental for interpreting toxicology and efficacy data, informing dose selection for subsequent studies, and predicting the compound's behavior in humans.[9] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine its absolute bioavailability—a critical parameter for assessing its potential as an orally administered therapeutic.[10]

Experimental Workflow: Rodent PK Study

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Compound Formulation (e.g., in 0.5% CMC) B Animal Acclimatization (Sprague-Dawley Rats, 7 days) A->B C Dose Calculation (IV: 1 mg/kg, PO: 10 mg/kg) B->C D Group 1: IV Dosing (n=18 rats) C->D E Group 2: PO Dosing (n=18 rats) C->E F Serial Blood Sampling (Saphenous Vein) D->F E->F G Timepoints (IV): 5, 15, 30 min, 1, 2, 4, 8, 24h F->G H Timepoints (PO): 15, 30 min, 1, 2, 4, 8, 24h F->H I Plasma Isolation (Centrifugation) G->I H->I J Bioanalysis (LC-MS/MS) I->J K PK Parameter Calculation (e.g., Phoenix WinNonlin) J->K L Data Interpretation & Reporting K->L

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Detailed Protocol: Single-Dose Pharmacokinetics in Sprague-Dawley Rats

1.3.1. Materials

  • Test Compound: 3-[(4-Aminopiperidin-1-yl)methyl]phenol

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Equipment: Oral gavage needles, syringes, blood collection tubes (with K2-EDTA), centrifuge, LC-MS/MS system.

1.3.2. Procedure

  • Animal Acclimatization: House animals for at least 7 days prior to the study with free access to food and water, under a 12h light/dark cycle.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle. For IV administration, the compound must be fully solubilized (e.g., in a solution containing saline and a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).

  • Animal Groups: Randomly assign animals to two groups (n=18 per group to account for 3 animals per time point).[9]

    • Group 1: Intravenous (IV) administration (1 mg/kg) via the tail vein.

    • Group 2: Oral (PO) administration (10 mg/kg) via oral gavage.

  • Blood Collection: Collect approximately 200 µL of blood from the saphenous vein at specified time points into EDTA tubes.[9][11]

    • IV Group Timepoints: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

The analysis should yield the following key parameters, which should be summarized in a table for clear comparison between the IV and PO routes.

ParameterAbbreviationDescriptionIV RoutePO Route
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUC(0-t)The total drug exposure over time from 0 to the last measurement.
Area Under the CurveAUC(0-inf)The total drug exposure extrapolated to infinity.
Half-lifeThe time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Absolute BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.N/A

Part 2: Preliminary Safety & Maximum Tolerated Dose (MTD) Assessment

Scientific Rationale & Causality

The primary objective of a Maximum Tolerated Dose (MTD) study is to identify the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a defined period.[12][13][14] This is a critical step for guiding dose selection in subsequent efficacy and longer-term toxicology studies.[15] The MTD is not designed to be a lethal endpoint; rather, it is identified by observing clinical signs of toxicity, significant body weight loss, or other adverse effects.[13] This dose-escalation study provides a foundational understanding of the compound's safety profile.

Experimental Workflow: Dose Escalation for MTD Determination

G start Start: Dose Group 1 (e.g., 50 mg/kg) dose_admin Administer Single PO Dose (n=3M, 3F mice) start->dose_admin observe Observe for 7 days (Clinical signs, Body weight) dose_admin->observe decision Toxicity Observed? observe->decision no_tox No Significant Toxicity decision->no_tox No tox Significant Toxicity (e.g., >10% weight loss) decision->tox Yes escalate Escalate Dose (e.g., to 100 mg/kg) no_tox->escalate deescalate De-escalate Dose (e.g., to 25 mg/kg) and confirm tox->deescalate escalate->dose_admin mtd_found MTD Established deescalate->mtd_found

Caption: Decision-tree workflow for a Maximum Tolerated Dose (MTD) study.

Detailed Protocol: Acute Dose Escalation in CD-1 Mice

2.3.1. Materials

  • Test Compound: 3-[(4-Aminopiperidin-1-yl)methyl]phenol

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Animals: Male and female CD-1 mice (7-9 weeks old)

  • Equipment: Oral gavage needles, weighing scales, observation cages.

2.3.2. Procedure

  • Animal Acclimatization: House animals as described in section 1.3.2.

  • Dose Groups: Use small groups of animals (n=3 per sex per group). Start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 200, 500, 1000 mg/kg). Dosing should be administered via the intended clinical route, assumed here to be oral (PO).

  • Administration: Administer a single dose of the compound or vehicle to the respective groups.

  • Clinical Observation: Observe animals intensively for the first 4 hours post-dosing, and then at least once daily for 7 days. Record any clinical signs of toxicity (e.g., changes in posture, gait, respiration, behavior, convulsions).

  • Body Weight: Measure and record the body weight of each animal just prior to dosing and daily thereafter for 7 days.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a mean body weight loss exceeding 10%.[12][15] If significant toxicity is observed at a certain dose, a lower, intermediate dose may be tested to refine the MTD.

Data Presentation: MTD Observation Table

Observations should be systematically recorded in a table.

Dose Level (mg/kg)SexnMortalityMean Body Weight Change (Day 7 vs Day 0)Key Clinical Signs Observed
VehicleM30/3None
F30/3None
50M3
F3
100M3
F3
200M3
F3
...

Part 3: Hypothesis-Driven Efficacy Screening

Scientific Rationale & Causality

Based on the structural alerts within 3-[(4-Aminopiperidin-1-yl)methyl]phenol, we hypothesize potential antidepressant activity. The Forced Swim Test (FST) is a widely used and validated behavioral despair model for the initial screening of potential antidepressant compounds.[16][17][18] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[16][17] Treatment with effective antidepressants is known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.[18][19] This test serves as an efficient primary screen to validate our working hypothesis.

Hypothetical Mechanism of Action

The aminopiperidine and phenol moieties are common in compounds that interact with monoamine systems. We can hypothesize that the compound may act as a selective serotonin reuptake inhibitor (SSRI) or have a broader interaction with monoamine transporters or receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle Vesicular Release Serotonin->Vesicle SERT Serotonin Transporter (SERT) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Synaptic Cleft->SERT Reuptake Receptor 5-HT Receptors Synaptic Cleft->Receptor Signal Downstream Signaling Receptor->Signal Compound 3-[(4-Aminopiperidin-1-yl)methyl]phenol (Hypothesized Action) Compound->SERT Inhibits

Caption: Hypothesized mechanism: Inhibition of serotonin reuptake.

Detailed Protocol: Forced Swim Test (FST) in Mice

3.3.1. Materials

  • Test Compound & Vehicle: As described in section 2.3.1.

  • Positive Control: Fluoxetine (20 mg/kg), a known SSRI.

  • Animals: Male CD-1 mice (8-10 weeks old).

  • Equipment: Transparent cylinders (25 cm high, 10 cm diameter), filled with water (23-25°C) to a depth of 15 cm. Video recording and analysis software.

3.3.2. Procedure

  • Animal Groups: Randomly assign animals to at least four groups (n=10-12 per group):

    • Group 1: Vehicle (e.g., 0.5% CMC, PO)

    • Group 2: Positive Control (Fluoxetine, 20 mg/kg, PO)

    • Group 3: Test Compound - Dose 1 (e.g., 10 mg/kg, PO)

    • Group 4: Test Compound - Dose 2 (e.g., 30 mg/kg, PO)

  • Administration: Administer the respective treatments 60 minutes prior to the test.

  • Forced Swim Test:

    • Gently place each mouse individually into a cylinder of water.

    • The test duration is 6 minutes.[17]

    • Record the entire session for later analysis.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Behavioral Scoring: Analyze the video recordings, typically focusing on the last 4 minutes of the 6-minute session. An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.[16][18]

Data Presentation: FST Immobility Time

The primary endpoint is the duration of immobility. Data should be presented in a table and graphically as a bar chart.

Treatment GroupDose (mg/kg)nMean Immobility Time (seconds) ± SEM
Vehicle-12
Fluoxetine2012
Test Compound1012
Test Compound3012

Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A significant decrease in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

References

  • ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. NIEHS. Retrieved from [Link]

  • FDA. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]

  • Torres-García, D., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceuticals, 16(4), 522.
  • Ling, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1152.
  • FDA. (2023). Animal Rule Information. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In A. Kalali, S. Preskorn, J. Kwentus, & S. M. Stahl (Eds.), Essential CNS Drug Development (pp. 31-54). Cambridge University Press.
  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Kang, J. H., et al. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 26(13), 3037-3041.
  • Reagan-Shaw, S., et al. (2022).
  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Taconic Biosciences. (2023). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • Harini, S. T., et al. (2023). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: Preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core.
  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

  • FDA. (2011). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]

  • ProPharma. (2023). FDA Animal Rule: Overview & Impact on Drug Development. Retrieved from [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Retrieved from [Link]

  • du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000411.
  • Bouyahya, A., et al. (2023). Optimization of the Antibacterial Activity of a Three-Component Essential Oil Mixture from Moroccan Thymus satureioides, Lavandula angustifolia, and Origanum majorana Using a Simplex–Centroid Design. Molecules, 28(1), 384.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
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"3-[(4-Aminopiperidin-1-yl)methyl]phenol" for studying dopamine transporter ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Compound: 3-[(4-Aminopiperidin-1-yl)methyl]phenol Topic: A Novel Ligand for the Interrogation of Dopamine Transporter Function Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Senior Application Scientist Foreword

The dopamine transporter (DAT) remains a paramount target in neuroscience research and central nervous system (CNS) drug development. As a critical regulator of dopaminergic signaling, its modulation affects cognition, motor function, and reward pathways.[1][2] The development of novel chemical probes is essential for dissecting DAT's complex pharmacology and for discovering new therapeutic avenues for conditions ranging from ADHD to substance use disorders.

This document provides a comprehensive guide to the characterization of 3-[(4-Aminopiperidin-1-yl)methyl]phenol , a compound with structural motifs suggestive of DAT interaction. While this specific molecule is not extensively documented in existing literature as a DAT ligand, its piperidine core is a well-established pharmacophore in many potent DAT inhibitors.[3][4][5] Therefore, we present it here as an exemplary candidate for screening and characterization.

These notes are designed not merely as a set of instructions, but as a framework for rigorous scientific inquiry. We will delve into the causality behind each protocol, emphasizing the principles of self-validation and robust data interpretation. Our goal is to equip you with the foundational knowledge and detailed methodologies required to thoroughly assess the potential of this, and other novel compounds, at the dopamine transporter.

Compound Profile: 3-[(4-Aminopiperidin-1-yl)methyl]phenol

A thorough understanding of a compound's physicochemical properties is the bedrock of any pharmacological investigation. These properties influence solubility, membrane permeability, and potential off-target interactions.

Chemical Structure:

Figure 1: 2D Structure of 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Physicochemical Data Summary

PropertyValueSource
IUPAC Name 3-(4-aminopiperidin-1-yl)phenolPubChem[6]
Molecular Formula C₁₁H₁₆N₂OPubChem[6]
Molecular Weight 192.26 g/mol PubChem[6]
XLogP3 1.3PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Expert Rationale: The structure incorporates a basic nitrogen within the piperidine ring and an additional primary amine, features common to many DAT ligands that interact with key acidic residues in the transporter's binding pocket. The phenol group adds a potential hydrogen bonding moiety. Its moderate lipophilicity (XLogP3 = 1.3) suggests a reasonable potential for blood-brain barrier penetration, a critical attribute for any CNS-acting compound.[7]

In Vitro Characterization: Establishing Target Engagement and Functional Potency

The initial phase of characterization involves two key in vitro assays to determine if the compound physically binds to DAT and whether that binding translates into functional inhibition of dopamine uptake.

Radioligand Binding Assay: Quantifying Affinity for DAT

Principle: This competitive binding assay quantifies the affinity of a test compound (the "competitor") for DAT by measuring its ability to displace a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) that has a known high affinity for the transporter. The resulting data are used to calculate the inhibitory constant (Kᵢ), an intrinsic measure of the compound's binding affinity.

Experimental Workflow: DAT Radioligand Binding Assay

prep Prepare DAT-Rich Membranes (e.g., from rat striatum or hDAT-expressing cells) setup Assay Setup (96-well plate) prep->setup total Total Binding: Membranes + [3H]Ligand setup->total nsb Non-Specific Binding (NSB): Membranes + [3H]Ligand + Excess Unlabeled Ligand (e.g., 10 µM Nomifensine) setup->nsb test Test Compound: Membranes + [3H]Ligand + Serial Dilutions of 3-[(4-Aminopiperidin-1-yl)methyl]phenol setup->test incubate Incubate (e.g., 120 min at 4°C) total->incubate nsb->incubate test->incubate terminate Terminate Assay (Rapid filtration over GF/B filters) incubate->terminate wash Wash Filters (3x with ice-cold buffer) terminate->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for determining DAT binding affinity (Kᵢ).

Detailed Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue or harvested cells expressing human DAT (hDAT) in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate ligand solutions, and membrane preparation (typically 50-100 µg protein/well).

    • Total Binding: Add buffer, radioligand (e.g., 4 nM [³H]BTCP), and membranes.

    • Non-Specific Binding (NSB): Add a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine), radioligand, and membranes.[8] This step is crucial as it defines the baseline binding to non-DAT components, ensuring the specificity of the measurement.

    • Competitive Binding: Add serial dilutions of 3-[(4-Aminopiperidin-1-yl)methyl]phenol (e.g., from 0.1 nM to 100 µM), radioligand, and membranes.

  • Incubation: Incubate the plate for 120 minutes at 4°C to reach binding equilibrium.[8] Low temperature is used to minimize degradation of proteins and ligands.

  • Termination: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT. This conversion is vital as Kᵢ is an intrinsic measure of affinity, independent of assay conditions.

Dopamine Uptake Inhibition Assay: Assessing Functional Impact

Principle: This cell-based assay measures the functional ability of the test compound to block the transport of dopamine into cells. Cells stably expressing DAT are incubated with [³H]dopamine. A potent inhibitor will prevent the uptake of the radiolabeled dopamine, resulting in a lower intracellular radioactive signal. This provides a direct measure of the compound's functional potency (IC₅₀).

Experimental Workflow: DAT Uptake Inhibition Assay

plate Plate hDAT-expressing cells (e.g., HEK293-hDAT) in 96-well plates incubate_cells Incubate overnight (37°C, 5% CO₂) plate->incubate_cells wash_cells Wash cells with pre-warmed uptake buffer incubate_cells->wash_cells preincubate Pre-incubate (10-20 min) with test compound dilutions or controls wash_cells->preincubate initiate Initiate Uptake: Add [³H]Dopamine (e.g., 10-20 nM final conc.) preincubate->initiate incubate_uptake Incubate (5-10 min, 37°C) (Measure initial uptake rate) initiate->incubate_uptake terminate Terminate Uptake: Rapidly wash with ice-cold buffer incubate_uptake->terminate lyse Lyse cells terminate->lyse count Quantify intracellular radioactivity (Scintillation Counting) lyse->count analyze Data Analysis: Calculate IC₅₀ count->analyze

Caption: Workflow for determining DAT functional potency (IC₅₀).

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing hDAT (e.g., CHO or HEK293 cells) in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of 3-[(4-Aminopiperidin-1-yl)methyl]phenol (e.g., 0.1 nM to 10 µM).

    • Control (100% Uptake): Add buffer without the test compound.

    • Non-specific Uptake: Add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration) or cocaine.[1] This control is essential to differentiate transporter-mediated uptake from passive diffusion.

  • Initiation of Uptake: Pre-incubate the plate at 37°C for 10-20 minutes.[1] Initiate the uptake by adding [³H]Dopamine to a final concentration of approximately 10-20 nM.

  • Uptake Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[1] This short duration is critical to ensure the measurement of the initial linear rate of uptake, which accurately reflects the transporter's maximal velocity under these conditions.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[1] The cold temperature instantly stops all enzymatic and transport processes.

  • Lysis and Quantification: Lyse the cells by adding a scintillation cocktail directly to the wells. Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake = Total uptake (CPM) - Non-specific uptake (CPM).

    • Plot the percentage of inhibition (relative to control) against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

Illustrative Data Summary

The following table presents hypothetical, yet plausible, data for our test compound compared to cocaine, a well-characterized non-selective monoamine transporter inhibitor.

CompoundDAT Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT Selectivity (vs. SERT/NET)
Cocaine250300350500~1-2 fold
3-[(4-Aminopiperidin-1-yl)methyl]phenol 45 60 >5,000 >8,000 >80 fold

Note: Data for SERT and NET would be obtained by running analogous uptake inhibition assays using cells expressing those transporters and their respective radiolabeled substrates (e.g., [³H]Serotonin for SERT, [³H]Norepinephrine for NET).

In Vivo Characterization: Assessing Physiological Effects

Positive in vitro results necessitate validation in a living system. In vivo microdialysis is a powerful technique for measuring a compound's effect on neurotransmitter dynamics in specific brain regions of a freely moving animal.[10][11]

Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a target brain region (e.g., the nucleus accumbens or striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space, like dopamine, diffuse across the membrane into the aCSF, which is collected as "dialysate." After administration of the test compound, changes in the dopamine concentration in the dialysate reflect the compound's effect on dopamine reuptake.[12][13]

Experimental Workflow: In Vivo Microdialysis

surgery Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., rat nucleus accumbens) recovery Animal Recovery (Several days) surgery->recovery probe Insert microdialysis probe and begin perfusion with aCSF recovery->probe baseline Collect Baseline Samples (e.g., every 20 min for 2-3 hours) probe->baseline admin Administer Compound (e.g., i.p. injection of test compound or vehicle) baseline->admin collect Collect Post-Injection Samples (e.g., every 20 min for 3-4 hours) admin->collect analyze Analyze Dopamine in Dialysate (HPLC with Electrochemical Detection) collect->analyze interpret Data Interpretation: Plot % change from baseline analyze->interpret

Caption: Workflow for in vivo microdialysis in rodents.

Protocol Outline:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted in a rat or mouse, aimed at the brain region of interest (e.g., nucleus accumbens). The animal is allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The animal is placed in a behavior chamber allowing free movement. The probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Compound Administration: The test compound or vehicle is administered (e.g., via intraperitoneal injection).

  • Post-Administration Collection: Sample collection continues for several hours to monitor the time-course of the compound's effect.

  • Sample Analysis: The concentration of dopamine in each dialysate sample is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC), a highly sensitive method required for detecting the picomolar to nanomolar concentrations of neurotransmitters in dialysate.[11]

  • Data Analysis: The results are typically expressed as a percentage change from the average baseline dopamine concentration. A potent DAT inhibitor is expected to cause a significant, dose-dependent increase in extracellular dopamine.

References

  • Sitte, H. H., & Freissmuth, M. (2015). The dopamine transporter: a crucial player in the action of drugs of abuse. Current Opinion in Pharmacology, 20, 85-91. [Link]

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  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69479835, 3-(4-Aminopiperidin-1-yl)phenol. PubChem. Retrieved January 22, 2024 from [Link].

  • Katz, J. L., et al. (2004). Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist. Journal of Pharmacology and Experimental Therapeutics, 311(1), 107-115. [Link]

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  • Carroll, F. I., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 43(6), 1221-1228. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. (2021). [Link]

  • Zhang, M., et al. (2019). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 29(1), 77-81. [Link]

  • de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(9), 965-977. [Link]

  • National Institutes of Health. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Carroll, F. I., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Request PDF. [Link]

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  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub. (2003). [Link]

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  • Kim, H., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 441-448. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7276-7288. [Link]

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Application Notes & Protocols: The 3-[(4-Aminopiperidin-1-yl)methyl]phenol Scaffold in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Oncology Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a cornerstone of efficient drug discovery. The 3-[(4-Aminopiperidin-1-yl)methyl]phenol moiety has emerged as such a scaffold, representing a strategic fusion of two critical pharmacophores. This structure synergistically combines the versatile binding capabilities of the phenolic group, a common feature in many natural and synthetic bioactive molecules, with the favorable pharmacokinetic properties imparted by the 4-aminopiperidine group.[1][2] The latter is renowned in drug design for enhancing aqueous solubility, improving membrane permeability, and providing a chemically tractable handle for further molecular elaboration.[1]

This guide provides an in-depth exploration of the 3-[(4-aminopiperidin-1-yl)methyl]phenol scaffold, using the potent magnolol derivative, 3-(4-aminopiperidin-1-yl)methyl magnolol (Compound C2) , as a primary exemplar. This derivative has demonstrated significantly enhanced anticancer activity against non-small cell lung cancer (NSCLC) compared to its parent compound, magnolol, a natural product from Magnolia officinalis.[3][4] We will dissect the rationale behind this scaffold's design, detail its synthesis, elucidate its complex mechanism of action, and provide robust protocols for its biological evaluation.

Part 1: Rationale for Scaffold Design & Synthesis Strategy

The Strategic Fusion of Phenol and Piperidine Moieties

The design of this scaffold is a deliberate exercise in chemical biology, leveraging the distinct advantages of its constituent parts.

  • The Phenolic Core: The phenol group is a versatile hydrogen bond donor and acceptor, enabling it to form key interactions within the active sites of various enzymes and receptors. Its aromatic ring can also participate in π-π stacking and hydrophobic interactions, crucial for stable ligand-protein binding. However, phenolic compounds can suffer from rapid metabolism (e.g., glucuronidation) and poor oral bioavailability, limiting their therapeutic potential.[2]

  • The 4-Aminopiperidine Wing: The introduction of the 4-aminopiperidin-1-yl)methyl group via a Mannich-type reaction addresses the inherent liabilities of the phenolic core. The basic nitrogen atoms of the piperidine ring enhance the compound's solubility in physiological media. This moiety also acts as a flexible linker, allowing for optimal positioning of the phenolic core within a binding pocket and providing a vector for further chemical modifications to fine-tune activity and selectivity.[1]

The covalent linkage of these two moieties creates a novel chemical entity with a balanced profile of potent biological activity and improved drug-like properties.

General Synthesis Workflow

The synthesis of derivatives based on this scaffold typically follows a modified Mannich reaction, followed by deprotection. The workflow below outlines the general synthetic route for attaching the (4-aminopiperidin-1-yl)methyl group to a phenolic compound, exemplified by magnolol.

G cluster_0 Step 1: Mannich Reaction (Aminomethylation) cluster_1 Step 2: Deprotection P Phenolic Compound (e.g., Magnolol) Mannich Reaction at RT to 60°C P->Mannich FA Formaldehyde FA->Mannich BocAP Boc-4-aminopiperidine BocAP->Mannich Solvent Solvent (e.g., Ethanol/Water) Solvent->Mannich BocProtected Boc-Protected Intermediate Mannich->BocProtected BocProtected_ref Boc-Protected Intermediate Acid Acidic Conditions (e.g., TFA or HCl in Dioxane) Deprotection Stir at RT Acid->Deprotection FinalProduct Final Product: 3-[(4-Aminopiperidin-1-yl)methyl]phenol Derivative Deprotection->FinalProduct BocProtected_ref->Deprotection

Caption: General synthesis workflow for scaffold derivatives.

Protocol 1.2.1: Synthesis of 3-(4-Aminopiperidin-1-yl)methyl Magnolol (Compound C2)

Causality: This protocol utilizes a Boc-protected aminopiperidine to prevent side reactions at the primary amine during the Mannich reaction. The subsequent deprotection under acidic conditions is a standard and efficient method for removing the Boc group.

  • Reaction Setup: In a round-bottom flask, dissolve the starting phenolic compound (1 equivalent) in a suitable solvent mixture such as ethanol and water.

  • Addition of Reagents: Add aqueous formaldehyde (1.2 equivalents) followed by tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine, 1.1 equivalents) to the solution.

  • Mannich Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product (the Boc-protected intermediate) using column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0°C.

  • Final Product Isolation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Evaporate the solvent and excess acid. The final product is often obtained as a salt and can be purified by recrystallization or precipitation.[3]

Part 2: Mechanism of Action & Biological Evaluation

Elucidating the Anticancer Mechanism

Research on 3-(4-aminopiperidin-1-yl)methyl magnolol derivatives has revealed a multi-faceted mechanism of action against NSCLC cells.[4] The primary effects are the induction of cell cycle arrest, apoptosis, and autophagy.[4]

  • Cell Cycle Arrest: The compound induces a robust arrest at the G0/G1 phase of the cell cycle, preventing cancer cells from progressing to the S phase (DNA synthesis) and thus halting proliferation.[4]

  • Apoptosis: The scaffold triggers programmed cell death, a critical mechanism for eliminating cancerous cells.

  • Autophagy: The compound also induces autophagy. However, in this context, autophagy appears to be a cytoprotective response by the cancer cells to the stress induced by the compound. This is a crucial finding, as it suggests a powerful therapeutic strategy: combining the scaffold-based drug with an autophagy inhibitor to enhance its cytotoxic effects.[3][4]

G cluster_0 Cellular Effects Compound Scaffold-Based Agent (e.g., Compound 30) CellCycle G0/G1 Phase Arrest Compound->CellCycle Halts Proliferation Apoptosis Apoptosis Induction Compound->Apoptosis Induces Cell Death Autophagy Autophagy Induction (Cytoprotective) Compound->Autophagy Stress Response CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath Apoptosis->CancerCellDeath CancerCellSurvival Cancer Cell Survival Autophagy->CancerCellSurvival Promotes Survival

Caption: Interconnected signaling pathways affected by the scaffold.

In Vitro Evaluation Protocols

The following protocols are essential for characterizing the anticancer activity of novel compounds derived from the 3-[(4-aminopiperidin-1-yl)methyl]phenol scaffold.

Trustworthiness: This assay is a standard, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed NSCLC cells (e.g., H460, HCC827, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Expertise & Experience: This protocol allows for the precise quantification of cells in different phases of the cell cycle, providing direct evidence of cell cycle arrest.

  • Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo, ModFit LT).

Part 3: Data Interpretation and Lead Optimization

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold has yielded compounds with dramatically improved potency. A study that synthesized 51 derivatives found that certain modifications led to a compound (designated '30') that was approximately 10-fold more potent than the initial lead (C2) and 100-fold more potent than the parent magnolol.[4]

Table 1: Comparative Antiproliferative Activity (IC50, µM)

Compound H460 Cells HCC827 Cells H1975 Cells
Magnolol >50 µM >50 µM >50 µM
Compound C2 ~7-9 µM ~7-9 µM ~7-9 µM
Compound 30 (Optimized) 0.93 µM 0.63 µM 0.78 µM

(Data synthesized from values reported in literature[4])

These results underscore the value of the scaffold as a template for optimization, where modifications to other parts of the molecule can significantly enhance its anticancer efficacy.

In Vivo Efficacy Assessment Protocol

Self-Validating System: A xenograft model is the gold standard for preclinical evaluation, providing data on a compound's efficacy and tolerability in a living system.

  • Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., 5 x 10^6 H460 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage) daily.[4]

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., 21 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

  • Analysis: Compare the tumor growth inhibition between the treated and vehicle groups to determine in vivo efficacy.

Conclusion and Future Directions

The 3-[(4-aminopiperidin-1-yl)methyl]phenol scaffold is a highly promising platform for the development of novel anticancer agents. Its rational design combines potent biological activity with favorable pharmacokinetic characteristics. The exemplar, 3-(4-aminopiperidin-1-yl)methyl magnolol and its optimized derivatives, have demonstrated potent activity against NSCLC by inducing cell cycle arrest and apoptosis.[3][4] The discovery of its induction of cytoprotective autophagy opens a clear path for powerful combination therapies.

Future research should focus on expanding the library of derivatives to explore new structure-activity relationships, evaluating lead compounds against a wider range of cancer types, and investigating their potential to target other key oncogenic pathways.

References

  • Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available from: [Link]

  • Phenol (bio)isosteres in drug design and development. ResearchGate. Available from: [Link]

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Application Notes & Protocols: The 3-[(4-Aminopiperidin-1-yl)methyl]phenol Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with improved therapeutic profiles remains a cornerstone of modern drug discovery. The 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold represents a promising, yet underexplored, platform for the development of new therapeutics, particularly for central nervous system (CNS) disorders. This molecule synergistically combines the structural features of a phenol, a known pharmacophore in many biologically active compounds, with a 4-aminopiperidine moiety, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the rationale for using this scaffold, detailed synthetic protocols, and robust methodologies for biological evaluation, empowering research scientists to unlock its full potential in drug development programs.

Introduction: A Scaffold of Untapped Potential

The 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold is a unique chemical architecture that marries two critical pharmacophoric elements:

  • The Phenolic Moiety: Phenols are prevalent in a vast array of natural and synthetic bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.[1] The position of the hydroxyl group on the phenyl ring is also crucial for modulating activity and selectivity.

  • The 4-Aminopiperidine Core: The piperidine ring is a common motif in many approved drugs, lauded for its favorable physicochemical properties and its ability to introduce a basic nitrogen atom, which is often key for target engagement.[2] The 4-amino substitution provides a critical vector for further chemical modification, allowing for the exploration of a wide chemical space. The 4-aminopiperidine scaffold has been successfully employed in the development of agents targeting a range of biological entities, including opioid receptors, N-type calcium channels, and even as antifungal agents.[3][4][5]

The combination of these two fragments via a methylene linker, often achieved through a Mannich reaction, results in a versatile scaffold with multiple points for diversification.[6][7] This allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Strategic Applications in Drug Discovery

Based on the pharmacology of structurally related compounds, the 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold is particularly well-suited for the discovery of novel modulators of:

  • Opioid Receptors: The 4-(3-hydroxyphenyl)piperidine substructure is a classic pharmacophore for opioid receptor ligands.[4][8][9][10] The phenolic hydroxyl is often critical for binding to the "message" subsite of the receptor, while the piperidine nitrogen acts as the "address" component. By exploring substitutions on the 4-amino group, it is possible to develop novel agonists, antagonists, or allosteric modulators of mu, delta, and kappa opioid receptors with potentially improved side-effect profiles.[11][12]

  • Dipeptidyl Peptidase-4 (DPP-4): The 3-aminopiperidine moiety is a key component of the highly successful DPP-4 inhibitor, linagliptin, used in the treatment of type 2 diabetes.[13][14] The aminopiperidine engages in key interactions within the enzyme's active site. The phenolic portion of the scaffold could be exploited to gain additional interactions and improve potency and selectivity.

  • Other CNS Targets: The inherent structure of the scaffold makes it a promising starting point for exploring other CNS targets, such as sigma receptors, monoamine transporters, and ion channels, where aminopiperidine and phenolic motifs are known to confer activity.

Synthetic Pathways: Building the Core Scaffold

The synthesis of the 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold can be efficiently achieved via a Mannich reaction. This one-pot, three-component condensation reaction is a robust and atom-economical method for the aminomethylation of acidic protons.[6][7][15][16]

Proposed Synthetic Protocol: Mannich Condensation

This protocol details the synthesis of the parent scaffold, which can then be used as a key intermediate for further derivatization.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product phenol 3-Hydroxyphenol process + phenol->process formaldehyde Formaldehyde formaldehyde->process aminopiperidine 4-Aminopiperidine aminopiperidine->process product 3-[(4-Aminopiperidin-1-yl)methyl]phenol reaction_arrow process->reaction_arrow Mannich Reaction (Solvent, Heat) reaction_arrow->product

A representative Mannich reaction for scaffold synthesis.

Materials:

  • 3-Hydroxyphenol (m-Cresol)

  • Formaldehyde (37% aqueous solution)

  • 4-Aminopiperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (optional, for salt formation)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenol (1.0 eq) and ethanol.

  • Addition of Reagents: While stirring, add 4-aminopiperidine (1.0 eq) followed by the dropwise addition of aqueous formaldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Mannich reactions, as it can solubilize the reactants and is relatively easy to remove.

  • Stoichiometry: A slight excess of formaldehyde is used to ensure complete consumption of the limiting reagents.

  • Work-up: The basic work-up is necessary to deprotonate the product and facilitate its extraction into an organic solvent.

Library Development: Exploring Chemical Space

The 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold offers two primary vectors for chemical diversification: the 4-amino group of the piperidine and the phenolic hydroxyl group.

G cluster_diversification Diversification Points scaffold 3-[(4-Aminopiperidin-1-yl)methyl]phenol Scaffold amino_group 4-Amino Group (R1) scaffold->amino_group Acylation, Alkylation, Reductive Amination hydroxyl_group Phenolic Hydroxyl (R2) scaffold->hydroxyl_group Etherification, Esterification

Key diversification points of the scaffold.

Modification of the 4-Amino Group

The primary amino group can be readily modified using a variety of well-established chemical transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[3]

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl can be derivatized to explore interactions in different regions of a binding pocket:

  • Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters.

Biological Evaluation: Protocols and Assays

A tiered approach to biological evaluation is recommended to efficiently identify and characterize promising compounds.

Primary Screening: Opioid Receptor Binding Assays

Objective: To determine the affinity of the synthesized compounds for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation

    • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

    • Varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Compound IDμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
ScaffoldTBDTBDTBD
Derivative 1TBDTBDTBD
Derivative 2TBDTBDTBD
...TBDTBDTBD
Secondary Screening: Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the opioid receptors.

Principle: The [³⁵S]GTPγS binding assay is a widely used functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the opioid receptors.[4][8][9]

G cluster_workflow Functional Assay Workflow start Start: Compound of Interest receptor_prep Prepare Membranes with Opioid Receptors start->receptor_prep assay_setup Set up Assay: Membranes, [35S]GTPγS, GDP, Compound receptor_prep->assay_setup incubation Incubate assay_setup->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: EC50/IC50, Emax scintillation->data_analysis end End: Determine Functional Activity data_analysis->end

Workflow for the [³⁵S]GTPγS functional assay.

Protocol:

  • Membrane and Reagent Preparation: Prepare cell membranes as in the binding assay. Prepare an assay buffer containing GDP.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation

    • [³⁵S]GTPγS

    • GDP

    • Varying concentrations of the test compound.

    • For antagonist testing, include a known agonist (e.g., DAMGO for μ).

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the bound [³⁵S]GTPγS.

  • Data Analysis:

    • Agonist Mode: Plot the data as a percentage of the response of a standard agonist and determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the data as a percentage of inhibition of the agonist response and determine the IC₅₀ and calculate the equilibrium dissociation constant (Kb).

Data Presentation:

Compound IDFunctional Activity (μ-OR)EC₅₀/IC₅₀ (nM)Eₘₐₓ (%)
Derivative 1e.g., AgonistTBDTBD
Derivative 2e.g., AntagonistTBDN/A
...TBDTBDTBD

Conclusion

The 3-[(4-Aminopiperidin-1-yl)methyl]phenol scaffold is a promising starting point for the discovery of novel drug candidates. Its straightforward synthesis, coupled with multiple points for diversification, allows for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of compound libraries based on this scaffold, with a particular focus on the modulation of opioid receptors. By leveraging this versatile chemical architecture, researchers can accelerate the development of new therapeutics with potentially improved efficacy and safety profiles.

References

  • Google Patents. (n.d.). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • PubChem. (n.d.). 3-(4-Aminopiperidin-1-yl)phenol. Retrieved from [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3293.
  • Marchand, A., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. European Journal of Medicinal Chemistry, 245, 114917.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
  • Thomas, J. B., et al. (2010). Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 53(1), 348-359.
  • Chiruta, C., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 57(7-8), 739-747.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 937-943.
  • Harris, M., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(5), 501-506.
  • Eckhardt, M., et al. (2007). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
  • Kumar, V., et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry, 2016, 1-18.
  • Filizola, M., & Devi, L. A. (2012). Molecular basis of opioid receptor signaling. Trends in Pharmacological Sciences, 33(7), 372-380.
  • Gil, L. F., et al. (2011). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Cirillo, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(16), 4878.
  • Vitaku, E., et al. (2014).
  • Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.
  • Google Patents. (n.d.). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Al-Awadi, N. A., et al. (2002). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines.
  • Kumar, M., et al. (2022). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Pharmacology, 13, 988513.
  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]

  • Pinela, J., et al. (2019). Phenolic Composition and Biological Properties of Cynara cardunculus L. var.
  • Thomas, J. B., et al. (2010). Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 53(1), 348-359.
  • Preprints.org. (2025). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Retrieved from [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5895-5904.
  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860.
  • Geng, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3479-3482.
  • Thomas, J. B., et al. (2001). A new trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(18), 2841-2844.
  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.

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Troubleshooting & Optimization

Troubleshooting "3-[(4-Aminopiperidin-1-yl)methyl]phenol" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on side reactions and impurity profiling.

Primary Synthesis Route: Reductive Amination

The most common and efficient method for synthesizing 3-[(4-Aminopiperidin-1-yl)methyl]phenol is the reductive amination between 3-hydroxybenzaldehyde and 4-aminopiperidine. This reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reductive Amination Pathway Reactant1 3-Hydroxybenzaldehyde Intermediate Imine/Iminium Ion Intermediate Reactant1->Intermediate Condensation Reactant2 4-Aminopiperidine Reactant2->Intermediate Condensation Product 3-[(4-Aminopiperidin-1-yl)methyl]phenol Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Intermediate Solvent Solvent (e.g., DCE, THF)

Caption: Ideal reductive amination pathway for the synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Explanations:

Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions. The equilibrium between the reactants and the imine intermediate may not favor the intermediate, or the chosen reducing agent might be inefficient or too harsh.

Troubleshooting Steps & Protocols:

  • Choice of Reducing Agent: The choice of reducing agent is critical in reductive aminations. While sodium borohydride (NaBH₄) is a common reducing agent, it can also reduce the starting aldehyde to the corresponding alcohol (3-hydroxybenzyl alcohol) as a side reaction. A milder and more selective reagent is often preferred.

    Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is particularly effective for reductive aminations as it is less likely to reduce the aldehyde before imine formation.[1]

    Protocol for Reductive Amination using NaBH(OAc)₃:

    • Dissolve 3-hydroxybenzaldehyde (1.0 eq) and 4-aminopiperidine (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically favored under mildly acidic conditions which can be achieved by the acetic acid byproduct of NaBH(OAc)₃. If not using this reagent, adding a catalytic amount of a mild acid like acetic acid can be beneficial.

  • Reaction Time and Temperature: Monitor the reaction over time to determine the point of maximum conversion. Running the reaction at a slightly elevated temperature (e.g., 40 °C) might increase the rate, but be cautious as it could also promote side reactions.

Q2: I'm observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent its formation?

Potential Causes & Explanations:

A higher molecular weight impurity often points to a dialkylation side reaction . 4-aminopiperidine has two reactive nitrogen atoms: the primary amine at the 4-position and the secondary amine of the piperidine ring. The secondary amine can react with a second molecule of 3-hydroxybenzaldehyde, leading to the formation of a bis-alkylated byproduct.

Dialkylation_Side_Reaction Product 3-[(4-Aminopiperidin-1-yl)methyl]phenol (Desired Product) SideProduct Bis-alkylated Impurity Product->SideProduct + Aldehyde, Reducing Agent Aldehyde 3-Hydroxybenzaldehyde

Caption: Formation of a bis-alkylated impurity via a second reductive amination.

Troubleshooting Steps & Protocols:

  • Control Stoichiometry: Using a slight excess of 4-aminopiperidine might help to minimize the dialkylation of the desired product. However, this can make purification more challenging.

  • Protecting Group Strategy: The most effective way to prevent dialkylation is to temporarily protect the secondary amine of the piperidine ring. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

    Protocol for Boc-Protection of 4-Aminopiperidine:

    • Dissolve 4-aminopiperidine in a suitable solvent (e.g., DCM or a mixture of dioxane and water).

    • Add a base such as triethylamine or sodium bicarbonate.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction to isolate the Boc-protected 4-aminopiperidine.

    Once you have the Boc-protected amine, perform the reductive amination as described in Q1. The final step will be the removal of the Boc group.

    Protocol for Boc-Deprotection:

    • Dissolve the Boc-protected product in a solvent such as DCM or dioxane.

    • Add an acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the excess acid and work up to obtain the final product.

Q3: My final product is contaminated with 3-hydroxybenzyl alcohol. Why is this happening?

Potential Causes & Explanations:

The presence of 3-hydroxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can react with the amine to form the imine. This is a common side reaction when using strong, less selective reducing agents like sodium borohydride.

Troubleshooting Steps:

  • Switch to a Milder Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations because it is less reactive towards aldehydes and ketones in the absence of an iminium ion.[1]

  • Stepwise Procedure: An alternative is to perform the reaction in two distinct steps. First, form the imine by mixing the aldehyde and amine (often with removal of water, for example, using a Dean-Stark apparatus or molecular sieves). Once the imine is formed, then add the reducing agent. This ensures the aldehyde has already reacted before the reducing agent is introduced.

Data Comparison of Common Reducing Agents:

Reducing AgentSelectivity for Imine ReductionCommon Side Reactions
Sodium Borohydride (NaBH₄) ModerateReduction of starting aldehyde
Sodium Cyanoborohydride (NaBH₃CN) HighHighly toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighMinimal side reactions
Catalytic Hydrogenation (H₂/Pd-C) HighMay reduce other functional groups
Q4: How can I effectively purify the final product, especially if it's an oil or difficult to crystallize?

Potential Causes & Explanations:

The final product contains both a weakly acidic phenolic hydroxyl group and two basic amine groups. This amphoteric nature can make purification by column chromatography challenging, often leading to streaking on the column and poor separation. The compound may also be difficult to crystallize due to the presence of impurities or its intrinsic physical properties.

Troubleshooting Steps & Protocols:

  • Column Chromatography with a Modifier: To improve separation during silica gel chromatography, add a small amount of a basic modifier to the mobile phase.

    Recommendation: Use a mobile phase of DCM/Methanol with 0.5-1% triethylamine or ammonium hydroxide. The basic modifier will deprotonate the acidic silanols on the silica surface and keep your amine product in its free base form, preventing ionic interactions that cause tailing.

  • Salt Formation for Purification: Converting the final product into a salt can often facilitate purification by crystallization.

    Protocol for Salt Formation:

    • Dissolve the crude product in a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of oxalic acid or tartaric acid) until precipitation is observed.

    • Cool the mixture to maximize crystallization.

    • Collect the salt by filtration and wash with a cold solvent.

    • The purified salt can then be converted back to the free base if necessary by treatment with a base.

Summary of Potential Impurities

Impurity NameStructureLikely OriginAnalytical Identification (MS)
3-Hydroxybenzyl alcohol3-(HO)C₆H₄CH₂OHReduction of starting aldehydeM+H⁺ corresponding to C₇H₈O₂
Bis-alkylated byproduct(See diagram above)Dialkylation of productM+H⁺ corresponding to C₂₅H₃₄N₂O₂
Unreacted 3-hydroxybenzaldehyde3-(HO)C₆H₄CHOIncomplete reactionM+H⁺ corresponding to C₇H₆O₂
Unreacted 4-aminopiperidineC₅H₁₂N₂Excess reagentM+H⁺ corresponding to C₅H₁₂N₂

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield HighMW High MW Impurity? LowYield->HighMW No Optimize Optimize Reaction: - Change Reducing Agent - Adjust pH/Temp LowYield->Optimize Yes AldehydeAlcohol Aldehyde or Alcohol Impurities? HighMW->AldehydeAlcohol No Protect Use Boc Protection Strategy HighMW->Protect Yes PurificationIssue Purification Issues? AldehydeAlcohol->PurificationIssue No ChangeReagent Use Milder Reducing Agent (e.g., NaBH(OAc)3) AldehydeAlcohol->ChangeReagent Yes ModifyPurification Modify Purification: - Add Base to Mobile Phase - Purify via Salt Formation PurificationIssue->ModifyPurification Yes End Pure Product PurificationIssue->End No Optimize->Analysis Protect->Analysis ChangeReagent->Analysis ModifyPurification->End

Caption: A logical workflow for troubleshooting the synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

References

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]

  • Saeed, B. M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Iranian Journal of Medical Microbiology, 19(1). [Link]

  • Zhang, S., et al. (2024). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • International Conference on Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21634-21645. [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 25-41. [Link]

Sources

Technical Support Center: Stability of 3-[(4-Aminopiperidin-1-yl)methyl]phenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-[(4-Aminopiperidin-1-yl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. As a bifunctional molecule featuring both a phenol and a substituted aminopiperidine moiety, its stability is influenced by several factors. This document provides in-depth troubleshooting guides, FAQs, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in 3-[(4-Aminopiperidin-1-yl)methyl]phenol that might contribute to its instability in aqueous solutions?

A1: The structure of 3-[(4-Aminopiperidin-1-yl)methyl]phenol contains three key functional groups that can influence its stability:

  • Phenolic hydroxyl group: This group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH, leading to the formation of colored degradation products.[1]

  • Aminopiperidine moiety: This includes a secondary amine within the piperidine ring and a primary amine substituent. Amines are basic and can react with acids. They are also susceptible to oxidation and other degradation pathways. The stability of similar aminopiperidine structures can be pH-dependent.[2]

  • Benzylic methylene bridge: The methylene group connecting the phenol and piperidine rings is at a benzylic position, which can be a site for oxidative degradation.

Q2: What are the initial signs of degradation I should look for in my aqueous stock solution?

A2: The most common initial indicator of degradation is a change in the appearance of the solution. This can include:

  • Color change: Solutions may turn yellow, brown, or pink upon degradation, often due to the oxidation of the phenolic group.

  • Precipitation: Formation of insoluble degradation products may cause the solution to become cloudy or form a precipitate.

  • pH shift: Degradation reactions can produce acidic or basic byproducts, leading to a change in the solution's pH over time.

Q3: What are the recommended storage conditions for aqueous solutions of 3-[(4-Aminopiperidin-1-yl)methyl]phenol?

A3: To maximize stability, aqueous solutions should be stored with the following precautions:

  • Protection from light: Store solutions in amber vials or wrapped in aluminum foil to prevent photo-degradation.[3][4]

  • Temperature control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.[3][4][5] For long-term storage, consider storing at -20 °C or -80 °C, but be mindful of potential freeze-thaw cycle effects.

  • Inert atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

  • pH control: Maintain the pH of the solution within a stable range, which should be determined experimentally (see troubleshooting guide).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Issue 1: My solution of 3-[(4-Aminopiperidin-1-yl)methyl]phenol is changing color.

Q: I prepared a stock solution in water, and it has turned yellow/brown. What is causing this, and how can I prevent it?

A: Causal Analysis: A yellow or brown discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group is easily oxidized, especially in the presence of oxygen, light, and metal ions, to form quinone-like structures, which are often colored.[1] The rate of this oxidation is typically accelerated at neutral to alkaline pH.

Troubleshooting Steps:

  • Control the pH: The primary amine on the piperidine ring makes the molecule basic. Dissolving it in unbuffered water can result in a pH that promotes oxidation.

    • Recommendation: Prepare your solutions in a buffered system. Start with a slightly acidic buffer (e.g., pH 5-6) to see if this improves stability. The protonated amine may be less susceptible to certain degradation pathways.

  • Minimize Oxygen Exposure:

    • Recommendation: Use deoxygenated water (prepared by boiling and cooling under an inert gas, or by sparging with nitrogen or argon) to prepare your solutions. Store the solution under an inert atmosphere.

  • Protect from Light:

    • Recommendation: Always store your stock solutions in amber vials or wrapped in foil to prevent light-induced degradation.[3][4]

  • Consider Antioxidants:

    • Recommendation: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your stock solution.

Issue 2: I am seeing a loss of compound potency or inconsistent results over time.

Q: My experimental results are not reproducible, and I suspect my compound is degrading in the assay medium. How can I confirm this and ensure consistency?

A: Causal Analysis: Inconsistent results are often due to the chemical instability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reactive species in the media). Degradation can occur through hydrolysis or oxidation.[7]

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the stability of your compound, you need to test it under stressed conditions. This will help identify the key factors causing degradation. A comprehensive forced degradation study would involve exposing the compound to acidic, basic, oxidative, and photolytic stress.[7]

  • Analytical Monitoring: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to monitor the purity of your compound over time in your assay buffer.[8]

    • Workflow:

      • Prepare a solution of your compound in the assay buffer.

      • Take an initial sample (t=0) and analyze it by HPLC to get a baseline peak area for the parent compound.

      • Incubate the solution under your assay conditions (e.g., 37 °C).

      • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them by HPLC.

      • Plot the peak area of the parent compound versus time to determine the rate of degradation.

Experimental Protocol: Preliminary HPLC Stability Assessment
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 3-[(4-Aminopiperidin-1-yl)methyl]phenol in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare your aqueous test buffer (e.g., PBS pH 7.4).

  • Incubation:

    • Spike the test buffer with the stock solution to a final concentration of 10-50 µg/mL.

    • Immediately take a t=0 sample.

    • Incubate the remaining solution under the desired conditions (e.g., room temperature, 37 °C).

  • Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

    • If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples using a suitable C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Monitor the elution profile using a UV detector (e.g., at 270 nm for the phenol chromophore) and/or a mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Issue 3: I observe precipitate forming in my aqueous solution.

Q: After storing my aqueous stock solution in the refrigerator, I noticed some solid material has crashed out. Is this precipitation or degradation?

A: Causal Analysis: The formation of a solid can be due to either poor solubility at lower temperatures or the formation of an insoluble degradation product. The aminopiperidine moiety imparts basicity, and the phenol is weakly acidic, making the compound's solubility pH-dependent.

Troubleshooting Steps:

  • Check for Re-dissolution: Gently warm the solution to room temperature and vortex. If the solid redissolves, it is likely a solubility issue. If it does not, it is more likely a degradation product.

  • Determine pH-Dependent Solubility:

    • Recommendation: Test the solubility of your compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). This will help you identify the optimal pH range for solubility. Generally, the protonated form at lower pH might be more soluble.

  • Analyze the Precipitate:

    • Recommendation: If possible, isolate the precipitate by centrifugation, wash it, and analyze it using techniques like LC-MS to identify if it is the parent compound or a degradation product.[9]

Potential Degradation Pathways

Understanding the potential chemical reactions can help in designing stable formulations and interpreting degradation data.

Oxidative Degradation

The phenol ring is highly susceptible to oxidation, which can be initiated by oxygen and catalyzed by light or metal ions. This can lead to the formation of a quinone-methide intermediate, which can then undergo further reactions.

Caption: Potential oxidative degradation pathway of the phenol moiety.

Workflow for Stability Investigation

A systematic approach is crucial for identifying and mitigating stability issues.

G start Observation of Instability (e.g., color change, precipitation) visual_check Visual Inspection & pH Measurement start->visual_check solubility_study pH-Solubility Profile visual_check->solubility_study hplc_initial Initial Purity Check (HPLC-UV/MS) visual_check->hplc_initial stress_conditions Expose to Stress Conditions (Acid, Base, H2O2, Light, Heat) hplc_initial->stress_conditions hplc_monitoring Monitor Degradation by HPLC stress_conditions->hplc_monitoring identify_products Identify Degradants (LC-MS) hplc_monitoring->identify_products optimize_ph Optimize pH and Buffer identify_products->optimize_ph optimize_storage Optimize Storage Conditions (Temp, Light, Atmosphere) optimize_ph->optimize_storage add_excipients Consider Stabilizers (e.g., Antioxidants) optimize_storage->add_excipients end_point Stable Formulation Protocol add_excipients->end_point

Caption: Systematic workflow for investigating and resolving stability issues.

Summary of Potential Stability Influences and Recommendations

ParameterPotential IssueRecommended Action
pH Degradation is often pH-dependent. Oxidation of phenols is faster at higher pH. Hydrolysis can be catalyzed by acid or base.[7][10]Determine the pH-stability profile. Use buffers to maintain an optimal pH. A slightly acidic pH may be beneficial.
Oxygen Oxidation of the phenol and amine moieties.Prepare solutions with deoxygenated solvents. Store under an inert atmosphere (N₂ or Ar). Consider adding antioxidants.
Light Photodegradation, particularly of the phenolic ring.[1]Store solutions in amber glass containers or protect them from light.[3][4]
Temperature Increased temperature accelerates the rate of all degradation reactions.[10]Store solutions at reduced temperatures (2-8 °C or frozen). Avoid repeated freeze-thaw cycles.
Metal Ions Trace metal ions can catalyze oxidative degradation.Use high-purity water and reagents. If necessary, add a chelating agent like EDTA, if compatible with the application.

By systematically evaluating these factors, researchers can develop robust protocols for handling and storing 3-[(4-Aminopiperidin-1-yl)methyl]phenol, ensuring the reliability and reproducibility of their experimental results.

References

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. J Pharm Biomed Anal. 2012 Mar 5;61:215-23. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. Available at: [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Semantic Scholar. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central. Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH. Available at: [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Phenol - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. Available at: [Link]

  • Phenol. Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • OESO Phenol Guideline. Duke Safety. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - PubMed Central. Available at: [Link]

  • 3-(Piperidin-1-yl)phenol. PubChem. Available at: [Link]

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"3-[(4-Aminopiperidin-1-yl)methyl]phenol" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for navigating biochemical assays with 3-[(4-Aminopiperidin-1-yl)methyl]phenol. This document is designed for researchers, scientists, and drug development professionals who may encounter unexpected results or assay artifacts when working with this compound. We will explore the chemical nature of this molecule, dissect the potential mechanisms of interference, and provide robust troubleshooting guides with validated experimental protocols to ensure the integrity of your data.

Introduction: Understanding the Molecule

3-[(4-Aminopiperidin-1-yl)methyl]phenol is a small molecule that contains several functional groups capable of interfering with common biochemical assay technologies.[1][2] Its structure features a phenol ring, a tertiary amine within the piperidine ring, and a primary amine substituent. While these features are essential for its intended biological activity, they are also well-documented sources of assay artifacts.[2][3]

Table 1: Chemical Properties of 3-[(4-Aminopiperidin-1-yl)methyl]phenol [4]

PropertyValue
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
IUPAC Name 3-(4-aminopiperidin-1-yl)phenol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
XLogP3 1.3

Understanding these properties is the first step in diagnosing and mitigating potential assay interference. This guide will provide the necessary tools to distinguish true biological activity from non-specific effects.

Frequently Asked Questions (FAQs)

Q1: My assay is showing unexpected inhibition/activation with 3-[(4-Aminopiperidin-1-yl)methyl]phenol. What are the likely causes?

A: Unexpected activity is often due to assay interference rather than specific target modulation.[5] Given the structure of this compound, the most common causes are:

  • Autofluorescence: The phenolic group can emit its own light, interfering with fluorescence-based readouts.[2][6]

  • Redox Activity: Phenols can be easily oxidized, which can disrupt assays involving redox chemistry (e.g., those using HRP or resazurin) or generate reactive oxygen species like H₂O₂.[1][2]

  • Chemical Reactivity: The primary amine is a nucleophile and can react with electrophilic assay reagents.[1][7]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically sequester and inhibit enzymes.[8][9]

  • Disruption of Affinity Systems: The compound may chelate metals or interfere with affinity pairs (e.g., His-tag/Ni-NTA) used in proximity assays.[10]

Q2: Is 3-[(4-Aminopiperidin-1-yl)methyl]phenol considered a Pan-Assay Interference Compound (PAINS)?

A: The phenolic substructure is a well-known feature of many PAINS.[2][3] PAINS are compounds that appear as "hits" in multiple, unrelated assays through non-specific mechanisms.[2] While this compound may not be formally cataloged as a PAINS, its chemical motifs warrant caution and necessitate the use of counter-screens to validate any observed activity.[1][3]

Q3: What is the first and most critical step I should take to troubleshoot?

A: The first step is to determine if the compound interferes with your assay's detection method, independent of the biological target. This is achieved through a "target-independent" or "interference" counter-screen.[10][11] In this control experiment, you run the assay with all components except the biological target (e.g., your enzyme or receptor). If you still observe a signal change in the presence of the compound, you have confirmed direct assay interference.

Q4: How can I be sure my results are genuine?

A: Confidence in your results comes from a multi-pronged validation approach. No single experiment is sufficient. You must:

  • Rule out common interference mechanisms using the specific counter-screens detailed in this guide.

  • Confirm the activity in an orthogonal assay . This is a secondary assay that measures the same biological endpoint but uses a different detection technology.[10][11] For example, if your primary screen is fluorescence-based, an orthogonal assay might use mass spectrometry or isothermal calorimetry.

  • Demonstrate a clear structure-activity relationship (SAR) with related analog compounds, if available.

Troubleshooting and Mitigation Guides

This section provides a systematic approach to identifying and overcoming specific interference mechanisms.

Initial Troubleshooting Workflow

Before diving into specific mechanisms, follow this general workflow to diagnose the issue.

G A Unexpected Result (Inhibition or Activation) B Run Target-Independent Assay Control (No Enzyme/Receptor) A->B C Is Signal Affected? B->C D YES: Assay Interference Confirmed C->D Yes E NO: Interference Unlikely (Proceed with Caution) C->E No F Proceed to Specific Troubleshooting Guides (Fluorescence, Redox, etc.) D->F G Validate with Orthogonal Assay E->G

Caption: General workflow for diagnosing assay interference.

Guide 1: Autofluorescence Interference

Phenolic compounds are known to be fluorescent, typically exciting in the UV/blue range (270-380 nm) and emitting in the blue/green range (300-500 nm).[6][12] This can lead to false positives (if emission overlaps with the assay signal) or false negatives (if the compound absorbs the excitation or emission light, an effect known as the "inner filter effect").

Is this my problem?

  • Your assay is fluorescence-based (e.g., FRET, FP, fluorescence intensity).

  • You observe a high background signal in wells containing only the compound and buffer.

  • The dose-response curve is shallow or shows erratic behavior.

How to fix it:

  • Spectral Scanning: Measure the excitation and emission spectra of 3-[(4-Aminopiperidin-1-yl)methyl]phenol in your assay buffer. This will identify the exact wavelengths of interference.

  • Pre-Read Plates: Read the fluorescence of the assay plate after adding the compound but before adding the fluorescent substrate or starting the reaction.[8] Subtract this background from your final reading.

  • Shift to Redder Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (>550 nm), as fewer small molecules fluoresce in this range.[13]

  • Use a Different Technology: If interference is intractable, use an orthogonal, non-fluorescence-based assay format like luminescence, absorbance, or mass spectrometry.[11]

G cluster_0 Light Path Excitation Excitation Light (e.g., 488nm) Interference1 Compound absorbs excitation light (Inner Filter Effect) Excitation->Interference1 Emission Assay Emission (e.g., 525nm) Detector Detector Emission->Detector Compound Interfering Compound (3-[(4-Aminopiperidin-1-yl)methyl]phenol) Interference2 Compound emits its own fluorescence (Autofluorescence) Compound->Interference2 Interference1->Emission Reduces Signal (False Negative) Interference2->Detector Increases Signal (False Positive)

Caption: Mechanisms of fluorescence assay interference.

Guide 2: Redox Activity and Chemical Reactivity

The phenol moiety can undergo redox cycling, especially in the presence of reducing agents like DTT, which can generate hydrogen peroxide (H₂O₂).[1] This H₂O₂ can then interfere with assays using peroxidases (HRP) or redox-sensitive dyes like resazurin. The primary amine can also react non-specifically with electrophilic reagents in the assay.

Is this my problem?

  • Your assay uses HRP, resazurin (alamarBlue), or other redox-sensitive reagents.

  • The compound's activity changes dramatically when DTT or other reducing agents are added or removed.[1]

  • Your assay involves reagents that are reactive towards amines (e.g., NHS esters).[7]

How to fix it:

  • Test for H₂O₂ Production: Use a simple absorbance-based assay to directly measure if your compound generates H₂O₂ in your buffer system (see Protocol 2).[1]

  • Vary Reducing Agent Concentration: Test your compound in the presence and absence of DTT. A significant shift in potency suggests redox activity or thiol reactivity.[1]

  • Add Catalase: For HRP-based assays, add catalase to the reaction to quench any compound-generated H₂O₂. If the interfering signal disappears, you have confirmed redox cycling.

  • Protect Reactive Reagents: If you suspect amine reactivity, check if pre-incubating the compound with an amine-scavenging reagent (like Tris buffer, if compatible with your assay) before adding other components mitigates the effect.[7]

Guide 3: Compound Aggregation

Many small molecules form colloidal aggregates in aqueous buffers, particularly at concentrations above 10 µM.[8] These aggregates can nonspecifically inhibit enzymes by sequestering them. Aggregation-based inhibition is a very common source of false positives in HTS.[9]

Is this my problem?

  • The compound shows activity against multiple, unrelated enzymes.

  • The dose-response curve is steep and sensitive to pre-incubation time.[9]

  • The IC₅₀ is sensitive to the concentration of the target protein.

How to fix it:

  • Detergent Test: Re-run the assay with a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 added to the buffer.[8] If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.

  • Vary Enzyme Concentration: Aggregation-based inhibition is often stoichiometric. Increasing the enzyme concentration should lead to a rightward shift in the IC₅₀ curve.

  • Centrifugation: Pre-incubate the compound in assay buffer, centrifuge at high speed (>14,000 x g), and then test the supernatant for activity. If activity is lost, it suggests the active species was the aggregated form.

  • Dynamic Light Scattering (DLS): This biophysical technique can directly detect the formation of sub-micron aggregates in your buffer.

Table 2: Summary of Interference Mechanisms and Counter-Screens

Interference MechanismAssays AffectedKey Diagnostic TestMitigation Strategy
Autofluorescence Fluorescence (Intensity, FP, FRET)Spectral scan; Pre-read plateSubtract background; Use red-shifted probes; Switch to orthogonal assay[8][13]
Redox Activity HRP-coupled, Resazurin, Thiol-basedH₂O₂ generation assay; DTT sensitivityAdd catalase; Remove strong reducing agents[1]
Chemical Reactivity Assays using electrophiles (e.g., NHS)Target-independent controlsUse non-reactive reagents; Quench reaction with excess amine[7]
Aggregation Primarily enzyme/protein binding assaysNon-ionic detergent sensitivity (Triton X-100)Add 0.01% Triton X-100 to buffer; Work at lower compound concentrations[8]
Affinity Capture Disruption Proximity assays (AlphaScreen, HTRF)Target-independent linker assaySwitch affinity tags (e.g., His to FLAG); Confirm with orthogonal assay[10]

Experimental Protocols

Protocol 1: Autofluorescence Background Subtraction

Purpose: To quantify and correct for intrinsic compound fluorescence.

Methodology:

  • Prepare your assay plate with all buffers, media, and your test compound (3-[(4-Aminopiperidin-1-yl)methyl]phenol) at its final concentration.

  • Crucially, omit the fluorescent substrate or detection reagent.

  • Read the plate on your plate reader using the same excitation and emission wavelengths and gain settings as your main experiment. This is your "Background Read."

  • Proceed with your assay by adding the fluorescent substrate/reagent and performing any incubation steps.

  • Read the plate again to get your "Final Read."

  • Data Analysis: Calculate the true signal by subtracting the Background Read from the Final Read for each well (True Signal = Final Read - Background Read).

Protocol 2: H₂O₂ Generation Assay (HRP-Phenol Red)

Purpose: To determine if the compound generates H₂O₂ via redox cycling.[1]

Reagents:

  • Assay Buffer (your experimental buffer)

  • Horseradish Peroxidase (HRP), final concentration ~10 µg/mL

  • Phenol Red, final concentration ~100 µM

  • Test compound and controls

Methodology:

  • In a 96-well plate, add HRP and Phenol Red to your assay buffer.

  • Add your test compound across a range of concentrations. Include a positive control (e.g., a known redox cycler) and a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read the absorbance at 610 nm.

  • Interpretation: An increase in absorbance at 610 nm indicates the oxidation of phenol red, driven by H₂O₂ production from your test compound.[1]

Protocol 3: Aggregation Counter-Screen with Detergent

Purpose: To test if observed activity is due to compound aggregation.[8]

Methodology:

  • Prepare two sets of assay buffer: one is your standard buffer, and the second is your standard buffer supplemented with 0.02% Triton X-100.

  • Run your standard biochemical assay in parallel using both buffer systems.

  • Generate a dose-response curve for 3-[(4-Aminopiperidin-1-yl)methyl]phenol in both the absence and presence of Triton X-100.

  • Interpretation: If the IC₅₀ value significantly increases (e.g., >10-fold shift) or the inhibition is completely lost in the buffer containing Triton X-100, the compound is acting as an aggregator.[8]

References

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]

  • He, M., et al. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 12(23), 4339. [Link]

  • PubChem Compound Summary for CID 69479835, 3-(4-Aminopiperidin-1-yl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 66715684. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride (C12H16N2O2). [Link]

  • Awal, A., et al. (2014). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 5, 896-904. [Link]

  • Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2012). Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. Guang Pu Xue Yu Guang Pu Fen Xi, 32(1), 133-7. [Link]

  • Al-Mokyna, A. H., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 856. [Link]

  • D'Arcy, B. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]

  • Misra, B. B. (2015). Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? ResearchGate. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Senger, M. R., et al. (2021). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 5, 584-598. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]

  • Li, X., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(23), 5320-5. [Link]

  • Light powered catalyst breakthrough rapidly strips hidden carcinogenic precursors from drinking water sources. (2026). EurekAlert!. [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. (2012). ResearchGate. [Link]

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  • Huché-Thélier, L., et al. (2016). Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance. Frontiers in Plant Science, 7, 1037. [Link]

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  • Pan-assay interference compounds – Knowledge and References. (2021). Taylor & Francis Online. [Link]

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Technical Support Center: Analysis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-[(4-Aminopiperidin-1-yl)methyl]phenol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analysis of this compound and its potential degradation products. Our goal is to equip you with the scientific rationale and practical guidance needed to anticipate and resolve experimental challenges.

Section 1: Understanding the Molecule: Chemical Properties and Stability Profile

3-[(4-Aminopiperidin-1-yl)methyl]phenol is a molecule that incorporates three key functional groups: a phenol, a secondary amine within a piperidine ring, and a primary amine, all connected via a benzylic methylene bridge. This unique combination of moieties dictates its chemical behavior, stability, and potential degradation pathways.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
AppearancePredicted: Solid-
pKa (predicted)Phenolic OH: ~10; Piperidine N: ~9-10; Primary Amine: ~9-10-

The presence of multiple basic nitrogens and an acidic phenol group makes the molecule's charge state highly dependent on pH. This is a critical consideration for chromatographic separation and detection. The molecule is susceptible to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis.

Section 2: Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1] Based on the functional groups present in 3-[(4-Aminopiperidin-1-yl)methyl]phenol, the following degradation pathways are plausible under stress conditions:

  • Oxidative Degradation: The phenol and the tertiary amine in the piperidine ring are particularly susceptible to oxidation.[2]

    • The phenol can oxidize to form colored quinone-type structures.

    • The tertiary amine can be oxidized to an N-oxide.[2]

    • The benzylic carbon is also a potential site for oxidation, which could lead to the formation of a ketone.

  • Hydrolytic Degradation: While generally stable, hydrolysis could potentially occur at the benzylic C-N bond under extreme pH and temperature conditions, leading to the cleavage of the piperidine moiety.

  • Photolytic Degradation: The aromatic phenol ring can absorb UV light, potentially leading to photolytic degradation. The benzylic position is also known to be susceptible to photolytic cleavage.

Degradation Pathways cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV Light) parent 3-[(4-Aminopiperidin-1-yl)methyl]phenol quinone Quinone Derivative parent->quinone n_oxide Piperidine N-Oxide parent->n_oxide ketone Benzylic Ketone parent->ketone cleavage_prod Phenol & Aminopiperidine Fragments parent->cleavage_prod photo_prod Various Photoproducts parent->photo_prod

Caption: Potential degradation pathways of 3-[(4-Aminopiperidin-1-yl)methyl]phenol under various stress conditions.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 3-[(4-Aminopiperidin-1-yl)methyl]phenol and its degradation products.

HPLC Analysis

Q1: I am observing poor peak shape (tailing) for the main compound. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is common in reversed-phase HPLC. The primary causes are secondary interactions between the basic amine groups and acidic silanols on the silica-based column packing.

  • Causality: The protonated amine groups can interact with deprotonated, negatively charged silanol groups on the column surface, leading to a mixed-mode retention mechanism and peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the silanol groups (typically pH > 7). However, be mindful of the column's pH tolerance. A high pH can dissolve the silica backbone of traditional columns. Using a hybrid or pH-stable column is recommended for high pH methods.

    • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) or a volatile alternative like ammonium formate, into the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from the analyte.

    • Column Selection: Choose a column with low silanol activity or one that is end-capped. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also provide alternative selectivity and improved peak shape for basic compounds.

Q2: My retention times are drifting during a sequence of injections. What should I investigate?

A2: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or changes in the column chemistry can all lead to shifts in retention time.

  • Troubleshooting Workflow:

Retention Time Drift Troubleshooting start Retention Time Drift Observed check_mp Check Mobile Phase Is it freshly prepared? Is there enough volume? Is it properly degassed? start->check_mp check_temp Check Column Temperature Is the column oven on and stable? check_mp->check_temp check_equilibration Check Column Equilibration Is the equilibration time sufficient? check_temp->check_equilibration check_leaks Check for Leaks Inspect fittings and pump heads. check_equilibration->check_leaks check_pump Check Pump Performance Is the flow rate stable? check_leaks->check_pump end Problem Resolved check_pump->end

Caption: A systematic workflow for troubleshooting retention time drift in HPLC analysis.

Q3: I am not seeing good separation between the parent compound and its degradation products. How can I improve the resolution?

A3: Achieving adequate resolution between a parent compound and its closely related degradation products is a common method development challenge.

  • Causality: The degradation products may have very similar polarities to the parent compound, making them difficult to separate under standard chromatographic conditions.

  • Optimization Strategies:

    • Gradient Optimization: If using a gradient, decrease the slope of the gradient (i.e., make it shallower) around the elution time of the main peak. This will increase the separation between closely eluting compounds.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile is generally a stronger solvent and can provide different selectivity. Also, adjust the pH of the aqueous portion of the mobile phase, as this can significantly alter the retention of ionizable compounds.

    • Column Chemistry: Try a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer pi-pi interactions that may help resolve aromatic compounds and their derivatives.

    • Temperature: Adjusting the column temperature can also affect selectivity. Lower temperatures generally increase retention and can sometimes improve resolution.

Mass Spectrometry (MS) Analysis

Q1: I am having trouble identifying the molecular ion of my compound in the mass spectrum. Why might this be?

A1: The stability of the molecular ion can be influenced by the ionization technique and the compound's structure.

  • Causality: In-source fragmentation can occur, especially with higher energy ionization methods like APCI or with fragile molecules. For this compound, the benzylic C-N bond could be labile.

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: Electrospray ionization (ESI) is generally a softer technique than APCI and is more likely to produce an intact molecular ion ([M+H]⁺).

    • Optimize Source Parameters: Reduce the fragmentor or cone voltage in the MS source. This will decrease the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.

    • Check for Adduct Formation: In addition to the protonated molecule ([M+H]⁺), look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can sometimes be more stable.

Q2: What are the expected fragmentation patterns for 3-[(4-Aminopiperidin-1-yl)methyl]phenol in MS/MS?

A2: The fragmentation pattern will be dictated by the most labile bonds in the molecule.

  • Predicted Fragmentation:

    • Alpha-cleavage: The bond between the benzylic carbon and the piperidine nitrogen is a likely site for cleavage. This would result in a stable benzylic cation and the aminopiperidine radical, or vice versa depending on the charge location.

    • Piperidine Ring Opening: Fragmentation of the piperidine ring itself is also possible.

    • Loss of Ammonia: The primary amine on the piperidine ring could be lost as ammonia (NH₃).

Section 4: Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 3-[(4-Aminopiperidin-1-yl)methyl]phenol. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect impurities at relevant levels.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.

Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating method. Optimization will likely be required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Section 5: References

  • PubChem. (n.d.). 3-(4-Aminopiperidin-1-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 421-428. Retrieved from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines [Video]. Journal of Visualized Experiments. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Preventing oxidation of the phenol group in "3-[(4-Aminopiperidin-1-yl)methyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-[(4-Aminopiperidin-1-yl)methyl]phenol". This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a specific focus on preventing the oxidation of its phenol group. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: My solution of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" has started to turn a yellowish-brown color. What is happening?

A1: The development of a yellowish-brown coloration is a common indicator of phenol oxidation. Phenols are susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, high temperatures, or incompatible chemical environments. The colored products are typically quinone-type compounds formed from the oxidation of the phenol group.

Q2: What are the primary factors that can accelerate the oxidation of the phenol group in this molecule?

A2: Several factors can promote the oxidation of phenolic compounds:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

  • pH: The stability of phenolic compounds can be pH-dependent. More alkaline conditions can sometimes increase susceptibility to oxidation.[1]

  • Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze the oxidation of phenols.[3]

Q3: Can the aminopiperidin group in the molecule affect the stability of the phenol group?

A3: Yes, the aminopiperidin group can influence the phenol group's reactivity. While the primary concern is the oxidation of the phenol, the amine groups are basic and can be protonated depending on the pH. This can affect the overall electronic properties of the molecule and potentially influence the ease of phenol oxidation. Additionally, amines themselves can be susceptible to oxidation under certain conditions.[4]

Q4: How can I monitor the degradation of my compound?

A4: Several analytical techniques are well-suited for monitoring the stability of "3-[(4-Aminopiperidin-1-yl)methyl]phenol":

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products.[5][6] HPLC systems can be equipped with various detectors:

    • UV Detector: To monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.[7]

    • Mass Spectrometry (MS) Detector: To identify the mass of the degradation products, which can help in elucidating their structures.[8]

  • Spectrophotometry: A simple method to monitor the color change associated with oxidation by measuring the absorbance at specific wavelengths.

Troubleshooting Guide: Preventing Phenol Oxidation

This section provides a more in-depth guide to troubleshooting and preventing the oxidation of "3-[(4-Aminopiperidin-1-yl)methyl]phenol".

Issue 1: Rapid Discoloration of Solutions

Root Cause Analysis:

Rapid discoloration suggests an aggressive oxidative environment. This is often due to a combination of factors such as exposure to atmospheric oxygen, light, and potentially the presence of catalytic impurities in the solvent or on the glassware. Phenols can be readily oxidized to form colored quinones.[9][10]

Preventative & Corrective Actions:

  • Inert Atmosphere:

    • Protocol: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon. This displaces oxygen and minimizes the potential for oxidation.

    • Rationale: Removing molecular oxygen, a key reactant in the oxidation process, significantly slows down the degradation of the phenol group.

  • Light Protection:

    • Protocol: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Rationale: Light, particularly UV radiation, can provide the activation energy for the formation of reactive oxygen species and free radicals that initiate oxidation.

  • Temperature Control:

    • Protocol: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

    • Rationale: Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the rate of the oxidation reaction.[1][2]

  • Use of High-Purity Solvents:

    • Protocol: Utilize HPLC-grade or equivalent high-purity solvents.

    • Rationale: Lower-grade solvents may contain peroxide or metal ion impurities that can catalyze oxidation.

Issue 2: Gradual Degradation Over Time During Storage

Root Cause Analysis:

Slow degradation during long-term storage is often a result of suboptimal storage conditions or the inherent instability of the compound in a particular formulation.

Preventative & Corrective Actions:

  • Addition of Antioxidants:

    • Protocol: Consider adding a small amount of an antioxidant to your solution. Common choices for phenolic compounds include:

      • Butylated hydroxytoluene (BHT)

      • Butylated hydroxyanisole (BHA)

      • Ascorbic acid (Vitamin C)

      • Tocopherol (Vitamin E)

    • Rationale: Antioxidants are molecules that are more readily oxidized than the compound of interest.[11][12] They act as sacrificial agents, scavenging free radicals and reactive oxygen species.[13]

AntioxidantRecommended Starting ConcentrationSolvent Compatibility
BHT0.01 - 0.1% (w/v)Good in organic solvents
BHA0.01 - 0.1% (w/v)Good in organic solvents
Ascorbic Acid0.05 - 0.2% (w/v)Good in aqueous solutions
Tocopherol0.01 - 0.1% (w/v)Good in organic solvents and lipid-based formulations
  • pH Adjustment:

    • Protocol: Buffer the solution to a slightly acidic pH (e.g., pH 4-6).

    • Rationale: Phenolic compounds are often more stable in acidic conditions.[1] At higher pH, the phenol group is deprotonated to a phenoxide ion, which is more susceptible to oxidation.

  • Chelating Agents:

    • Protocol: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution.

    • Rationale: EDTA sequesters metal ions, preventing them from participating in catalytic oxidation cycles.

Issue 3: Degradation During Synthetic Reactions

Root Cause Analysis:

During organic synthesis, the phenol group can be sensitive to various reagents and reaction conditions, especially those involving oxidants, strong bases, or high temperatures.

Preventative & Corrective Actions:

  • Use of Protecting Groups:

    • Protocol: Protect the phenol group as an ether or an ester before proceeding with reactions that could affect it.[14] Common protecting groups for phenols include:

      • Methyl Ether: Stable but requires harsh conditions for deprotection.

      • Benzyl Ether (Bn): Can be removed by hydrogenolysis.

      • Silyl Ethers (e.g., TBDMS, TIPS): Easily introduced and removed under mild conditions.[15]

    • Rationale: A protecting group masks the reactive hydroxyl group, preventing it from undergoing unwanted side reactions.[16] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Workflow for Phenol Protection (Example with Benzyl Ether):

G cluster_0 Protection Step cluster_1 Subsequent Synthesis cluster_2 Deprotection Step start Dissolve 3-[(4-Aminopiperidin-1-yl)methyl]phenol in a suitable solvent (e.g., DMF, Acetone) reagents Add a base (e.g., K2CO3, Cs2CO3) and Benzyl Bromide (BnBr) start->reagents reaction Stir at room temperature or with gentle heating until reaction is complete (monitor by TLC/LC-MS) reagents->reaction workup Perform aqueous workup and extract the protected product reaction->workup purify Purify by column chromatography workup->purify synthesis Perform desired synthetic transformations on other parts of the molecule purify->synthesis deprotect Remove the Benzyl group via hydrogenolysis (H2, Pd/C) synthesis->deprotect final_product Isolate the final deprotected product deprotect->final_product

Caption: Workflow for Benzyl Protection of a Phenol.

Forced Degradation Studies

To proactively understand the stability of "3-[(4-Aminopiperidin-1-yl)methyl]phenol," it is advisable to conduct forced degradation studies.[4][17][18] These studies involve subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and pathways.[17]

Forced Degradation Workflow:

G cluster_conditions Stress Conditions start Prepare solutions of 3-[(4-Aminopiperidin-1-yl)methyl]phenol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (e.g., 80 °C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis elucidation Characterize major degradation products analysis->elucidation report Report on degradation pathways and stability profile elucidation->report

Caption: Workflow for Forced Degradation Studies.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the stability of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" in your experiments, leading to more reliable and reproducible results.

References

  • Akanbong, E. A., Senol, A., & Devrim, A. K. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. International Journal of Veterinary and Animal Research (IJVAR). [Link]

  • Bara-Słupski, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Burke, A. J. (2022). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]

  • Eichelberger, J. W., et al. (1983). Analytical methods for the detection of phenol in biological materials. In Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Jadhav, A. P., et al. (2015). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Science.gov. [Link]

  • Pandey, K. B., & Rizvi, S. I. (2009). Plant Polyphenols as Dietary Antioxidants in Human Health and Disease. Oxidative Medicine and Cellular Longevity. [Link]

  • Patel, Y., & Shah, N. (2022). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • Pires, T. C., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Pan-utai, W., & Iamthanakul, L. (2019). Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. [Link]

  • Rawat, T., & Singh, S. (2015). Forced degradation studies for drug substances and drug products- Scientific and Regulatory considerations. Journal of Pharmaceutical science and research. [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Mphahlele, M. J., et al. (2022). Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate. MDPI. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenol? [Link]

  • Filali, M., et al. (2024). Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence. Research Square. [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • ResearchGate. (2015). Phenolic Compounds as Potential Antioxidant. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis. [Link]

  • ACS Omega. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Publications. [Link]

  • hohPublica. (2023). Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. [Link]

  • Tungmunnithum, D., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines. [Link]

  • Google Patents. (1970). Phenol detection process.
  • Google Patents. (2012). Deprotection method for phenolic hydroxyl group.
  • Adler, E., & Magnusson, R. (1959). Periodate Oxidation of Phenols. I. Monoethers of Pyrocatechol and Hydroquinone. Acta Chemica Scandinavica. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]

  • Restrepo-Serna, D., et al. (2022). Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. Journal of Agricultural and Food Chemistry. [Link]

  • Tiwari, A. K. (2001). Imbalance in antioxidant defense and human diseases: Multiple approach of natural antioxidant therapy. Current Science. [Link]

  • Mondal, S., et al. (2015). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions. [Link]

  • Hasija, M., et al. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Science.gov. [Link]

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Addressing batch-to-batch variability of "3-[(4-Aminopiperidin-1-yl)methyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-[(4-Aminopiperidin-1-yl)methyl]phenol". This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the batch-to-batch variability of this critical chemical intermediate. In the pharmaceutical industry, the consistency of intermediates is a cornerstone of successful drug development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and best practices for quality control.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the variability of "3-[(4-Aminopiperidin-1-yl)methyl]phenol".

Q1: What is "3-[(4-Aminopiperidin-1-yl)methyl]phenol" and what is its primary application?

A1: "3-[(4-Aminopiperidin-1-yl)methyl]phenol" is a chemical compound with the molecular formula C₁₁H₁₆N₂O.[3] It serves as a key building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, containing both a phenol and a substituted aminopiperidine moiety, makes it a versatile reagent in medicinal chemistry. For instance, aminopiperidine derivatives are integral to a wide range of pharmacologically active agents, including DPP-4 inhibitors for diabetes and CCR5 antagonists for HIV-1.[4][5]

Q2: What causes batch-to-batch variability in this compound?

A2: Batch-to-batch variability in pharmaceutical intermediates can stem from multiple sources throughout the manufacturing process.[1][6] For "3-[(4-Aminopiperidin-1-yl)methyl]phenol", key factors include:

  • Starting Material Quality: Variations in the purity of precursors can introduce different impurity profiles from the outset.

  • Synthesis Route and Reaction Conditions: Different synthetic strategies or even minor deviations in reaction parameters (temperature, pressure, reaction time) can lead to the formation of different by-products.[7]

  • Purification and Isolation Procedures: The effectiveness of crystallization, chromatography, or distillation can vary, leading to differing levels of residual solvents, reagents, and impurities.

  • Storage and Handling: This compound, like many aminophenol derivatives, may be susceptible to degradation from exposure to light, air (oxidation), or temperature fluctuations.[8][9]

Q3: How can batch-to-batch variability impact my research?

A3: Inconsistent quality of a starting intermediate can have significant downstream consequences.[1][10] These can range from:

  • Inconsistent Reaction Yields and Purity: The presence of impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of new, unexpected by-products.

  • Alteration of Biological Activity: If used in the synthesis of a biologically active molecule, even trace impurities could alter the pharmacological profile or toxicity of the final compound.[2][11][12][13]

  • Difficulties in Purification: A different impurity profile in a new batch can render established purification methods ineffective.

  • Reduced Shelf-Life: Certain impurities can decrease the stability of the intermediate or the final product.[11][12][13]

Q4: The Certificate of Analysis (CofA) for two batches looks similar, but they behave differently in my experiments. Why?

A4: While a CofA provides essential information, it may not capture the full picture of a compound's quality. Standard analytical tests might not detect subtle but critical differences. For example:

  • Undetected Impurities: Some impurities may not be detectable by the specific analytical methods used for routine quality control.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and reactivities, which are not typically detailed in a standard CofA.

  • Physical Properties: Variations in particle size and surface area can affect dissolution rates and reaction kinetics.[14]

It is crucial to perform your own incoming quality control to mitigate these risks.[15]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered due to batch-to-batch variability.

Issue 1: Inconsistent Yields in Subsequent Synthetic Steps

You've used a new batch of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" and the yield of your downstream product has significantly dropped.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent reaction yields.

Detailed Protocols

Protocol 2.1: Comparative HPLC-MS Analysis

  • Objective: To compare the impurity profiles of the old (good) and new (bad) batches.

  • Methodology:

    • Prepare solutions of both batches at the same concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Use a high-resolution C18 reversed-phase column.

    • Employ a gradient elution method, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 20-30 minutes.

    • Use both UV and Mass Spectrometry (MS) detectors. The UV detector will quantify known impurities, while the MS will help in identifying unknown ones by their mass-to-charge ratio.

    • Carefully compare the chromatograms. Look for new peaks or significant increases in existing impurity peaks in the new batch.

Protocol 2.2: ¹H NMR Spectroscopy

  • Objective: To confirm the structural integrity and identify any major organic impurities or residual solvents.

  • Methodology:

    • Accurately weigh and dissolve a sample of each batch in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Acquire a quantitative ¹H NMR spectrum for each sample.

    • Compare the spectra. Look for unexpected signals that could correspond to impurities.

    • Integrate the signals to quantify the level of impurities relative to the main compound.

Issue 2: Unexpected Side Products in the Reaction

A new batch of the intermediate leads to the formation of a significant and previously unseen side product.

Root Cause Analysis

G cluster_0 Potential Causes of Side Products cluster_1 Investigation Strategy A Reactive Impurity in New Batch D Isolate and Characterize Side Product (LC-MS, NMR) A->D Impurity may be a reactant B Different Isomeric Ratio E Re-analyze New Batch with Targeted Methods B->E Chiral HPLC may be required C Presence of Residual Catalyst/Reagent F ICP-MS for Elemental Impurities C->F Metals can catalyze side reactions D->A Structure suggests origin

Caption: Root cause analysis for unexpected side products.

Recommended Actions
  • Isolate and Characterize the Side Product: Use techniques like preparative HPLC or column chromatography to isolate the new side product. Characterize its structure using NMR and high-resolution mass spectrometry. Understanding the structure of the side product often provides clues about the impurity that caused its formation.

  • Targeted Analysis of the Intermediate: Based on the structure of the side product, you can hypothesize the nature of the reactive impurity in your starting material. For example, if the side product resulted from an unexpected acylation, look for residual acylating agents in the intermediate.

  • Screen for Residual Metals: If your subsequent reaction is sensitive to metal catalysis (e.g., a cross-coupling reaction), analyze the new batch for residual metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Best Practices for Incoming Quality Control (QC)

To proactively manage batch-to-batch variability, a robust incoming QC program is essential.

ParameterRecommended TestPurposeAcceptance Criteria (Example)
Identity ¹H NMR, FTIRConfirms chemical structureSpectrum conforms to reference
Purity HPLC-UV, qNMRQuantifies the main component and known impurities≥ 98.0%
Impurity Profile HPLC-MSDetects and identifies unknown impuritiesNo single unknown impurity > 0.1%
Water Content Karl Fischer TitrationWater can act as a reactant or inhibitor≤ 0.5%
Residual Solvents Headspace GC-MSEnsures removal of manufacturing solventsPer ICH Q3C guidelines
Appearance Visual InspectionBasic check for color and form consistencyWhite to off-white solid

Note: The acceptance criteria should be tailored to the specific requirements of your downstream application.

References

  • PubChem. (n.d.). 3-(4-Aminopiperidin-1-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Retrieved from [Link]

  • Clinical Lab Products. (n.d.). Managing Reagent Variation. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015). Managing Reagent Lot to Lot Variability. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]

  • PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride (C12H16N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). (PDF) Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lot-to-Lot Variation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-.
  • Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). An approach for determining allowable between reagent lot variation. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol, a compound that, while valuable in research, requires meticulous management to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile: A Structural-Chemical Rationale

The potential hazards of 3-[(4-Aminopiperidin-1-yl)methyl]phenol can be inferred from its constituent functional groups:

  • Phenol Moiety: Phenols are known to be corrosive and toxic.[1][2][3] They can cause severe skin burns and eye damage.[1][2][3] Systemic toxicity can occur through skin absorption, inhalation, or ingestion.[4][5][6] Phenolic compounds are also often harmful to aquatic life.[7][8]

  • Aminopiperidine Moiety: Piperidine and its derivatives can be flammable, corrosive, and toxic.[9] Aminated compounds can cause skin and eye irritation.[10][11]

Based on this, it is prudent to treat 3-[(4-Aminopiperidin-1-yl)methyl]phenol as a hazardous substance that is likely toxic, corrosive, and an environmental hazard.

Table 1: Physicochemical Properties of 3-[(4-Aminopiperidin-1-yl)methyl]phenol

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OPubChem[12]
Molecular Weight192.26 g/mol PubChem[12]
IUPAC Name3-(4-aminopiperidin-1-yl)phenolPubChem[12]
Predicted Hazards Toxic, Corrosive, Environmental HazardInferred from related compounds
The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol, from the laboratory bench to final waste collection.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow start Start: Disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_prep Step 2: Prepare a Labeled Hazardous Waste Container ppe->waste_prep transfer Step 3: Transfer Waste to Container waste_prep->transfer decontaminate Step 4: Decontaminate and Rinse Empty Containers transfer->decontaminate spill Step 5: Manage Spills and Contaminated Materials decontaminate->spill storage Step 6: Temporary Storage of Hazardous Waste spill->storage pickup Step 7: Arrange for Licensed Waste Disposal storage->pickup end End: Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol.

Experimental Protocol:

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: Given the corrosive and toxic nature of phenols and piperidines, comprehensive protection is essential to prevent skin and eye contact, and inhalation.

  • Procedure:

    • Wear a lab coat, long pants, and closed-toe shoes.

    • Use chemical-resistant gloves (e.g., butyl rubber or Viton™).[1][4] Double-gloving is recommended.

    • Wear chemical splash goggles and a face shield for eye and face protection.[10]

    • Conduct all handling and disposal activities within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[13]

Step 2: Prepare a Labeled Hazardous Waste Container

  • Rationale: Proper labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

  • Procedure:

    • Obtain a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name "3-[(4-Aminopiperidin-1-yl)methyl]phenol," and the approximate concentration and quantity.

    • Include the date of waste generation.

Step 3: Transfer Waste to Container

  • Rationale: Careful transfer minimizes the risk of spills and exposure.

  • Procedure:

    • Using a funnel, carefully pour the liquid waste containing 3-[(4-Aminopiperidin-1-yl)methyl]phenol into the prepared hazardous waste container.

    • If transferring solid waste, use a dedicated scoop or spatula.

    • Keep the waste container closed except when adding waste.[14]

Step 4: Decontaminate and Rinse Empty Containers

  • Rationale: Empty containers that held hazardous chemicals must be properly decontaminated to be disposed of as non-hazardous waste.

  • Procedure:

    • Thoroughly empty the original container of all contents.[15]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinsate as hazardous waste and add it to your hazardous waste container.[14] Subsequent rinsates may also need to be collected depending on local regulations.

    • Once decontaminated, deface or remove the original label.[14][15] The clean, dry container can then be disposed of in the appropriate laboratory glass or solid waste stream.

Step 5: Manage Spills and Contaminated Materials

  • Rationale: Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

  • Procedure:

    • For small spills, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

    • Place all contaminated materials, including used PPE, into a sealed bag or container labeled as hazardous waste.[5]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 6: Temporary Storage of Hazardous Waste

  • Rationale: Safe temporary storage prevents accidents and ensures compliance with regulations.

  • Procedure:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure secondary containment is used for liquid waste containers.[4][14]

    • Store the waste away from incompatible materials, heat, and ignition sources.[4][9][16]

Step 7: Arrange for Licensed Waste Disposal

  • Rationale: Hazardous waste must be disposed of by a licensed and certified hazardous waste management company in accordance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Do not dispose of this chemical down the drain or in the regular trash.[4][14] This is to prevent environmental contamination, as phenolic compounds can be toxic to aquatic life.[7][8]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-[(4-Aminopiperidin-1-yl)methyl]phenol is a critical component of responsible laboratory practice. By understanding the potential hazards based on its chemical structure and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University. Retrieved from [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. Retrieved from [Link]

  • Safety data sheet: 3-Methylphenol. (2024-01-12). CPAchem. Retrieved from [Link]

  • 3-(4-Aminopiperidin-1-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022-06). Yale Environmental Health & Safety. Retrieved from [Link]

  • Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). (n.d.). GOV.UK. Retrieved from [Link]

  • Phenol: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. Retrieved from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Material Safety Data Sheets (S)-(+)-3-Aminopiperidine Dihydrochloride. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • 3-(Piperidin-1-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Prioritisation of Alkylphenols for Environmental Risk Assessment. (n.d.). GOV.UK. Retrieved from [Link]

  • Phenol. (n.d.). University of California, Santa Barbara - EH&S. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Phenol - Safety Data Sheet. (2024-04-29). PENTA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.